Aspartyl phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-oxo-4-phosphonooxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8NO7P/c5-2(4(7)8)1-3(6)12-13(9,10)11/h2H,1,5H2,(H,7,8)(H2,9,10,11)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZNKTPIYKDIGG-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Aspartyl-4-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012250 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22138-53-0 | |
| Record name | β-Aspartyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22138-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Aspartyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022138530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Aspartyl-4-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012250 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Core Metabolic Pathways Involving Aspartyl Phosphate
Enzymatic Formation of Aspartyl Phosphate (B84403)
The synthesis of aspartyl phosphate is the committed step in the aspartate pathway, a metabolic route absent in animals, making the enzymes involved potential targets for herbicides and antimicrobial agents. creative-enzymes.com This initial and crucial phosphorylation reaction is catalyzed by the enzyme aspartate kinase.
Aspartate Kinase Catalysis: Mechanism of Aspartate Phosphorylation by ATP
Aspartate kinase (AK), also known as aspartokinase, catalyzes the phosphorylation of the β-carboxyl group of L-aspartate, utilizing adenosine (B11128) triphosphate (ATP) as the phosphate donor to produce L-aspartyl-4-phosphate and adenosine diphosphate (B83284) (ADP). creative-enzymes.comhmdb.cauniprot.orgscielo.br This reaction is the first step in the biosynthesis of the "aspartate family" of amino acids, which includes lysine (B10760008), threonine, methionine, and isoleucine. creative-enzymes.comscielo.brrsc.org The catalytic process requires the presence of a divalent cation, typically Mg²⁺, which forms a complex with ATP. oup.com
The proposed catalytic mechanism for aspartate kinase involves the direct transfer of the γ-phosphate from ATP to the β-carboxylate of aspartate. researchgate.net While the precise mechanism can vary between different isoforms of the enzyme, kinetic studies suggest a random sequential mechanism where both L-aspartate and the MgATP complex bind to the enzyme before the phosphoryl transfer occurs. oup.comresearchgate.net The binding of the substrates induces conformational changes in the enzyme that bring the reactants into close proximity and create an environment conducive to catalysis. acs.org Molecular dynamics simulations have indicated that the distance between the phosphorus atom of ATP and the oxygen atom of aspartate is a critical factor for the catalytic reaction. rsc.orgresearchgate.net Key amino acid residues within the active site, such as lysine and histidine in Saccharomyces cerevisiae AK, play important roles in substrate binding and catalysis. researchgate.net
Substrate Specificity and Affinity of Aspartate Kinase
Protein kinases recognize specific linear peptide motifs, which are the amino acids surrounding the phosphorylation site. portlandpress.com Aspartate kinase exhibits a high degree of specificity for its substrates, L-aspartate and ATP. creative-enzymes.com The enzyme's active site is structured to accommodate these molecules, and the binding affinity for each can be influenced by various factors, including the presence of allosteric effectors. researchgate.netnih.gov For instance, in Arabidopsis thaliana, the apparent Km values for both ATP and aspartate are increased in the presence of inhibitory amino acids. researchgate.netnih.gov
In some organisms, multiple isozymes of aspartate kinase exist, each with different regulatory properties and substrate affinities, allowing for fine-tuned control of the metabolic flux towards the different end products. creative-enzymes.com For example, Escherichia coli has three distinct aspartate kinase isozymes. creative-enzymes.com Site-directed mutagenesis studies have identified specific residues that are crucial for substrate binding. mdpi.com For example, in Corynebacterium pekinense AK, residues such as G168, R203, and D193 are important for maintaining substrate binding. rsc.orgresearchgate.net In another study on Corynebacterium pekinense AK, the R169A mutation was found to decrease the binding affinity for the substrate. mdpi.com
| Enzyme | Organism | Substrates | Key Residues for Substrate Binding |
| Aspartate Kinase | Saccharomyces cerevisiae | L-aspartate, ATP | K18, H292 researchgate.net |
| Aspartate Kinase | Corynebacterium pekinense | L-aspartate, ATP | G168, R203, D193 rsc.orgresearchgate.net |
| Aspartate Kinase | Corynebacterium pekinense | L-aspartate, ATP | R169, S172, G171 mdpi.com |
This compound as a Central Intermediate in Amino Acid Biosynthesis
Once formed, L-aspartyl-4-phosphate stands at a crucial branch point in metabolism, directing carbon flow into several essential amino acid biosynthetic pathways. hmdb.caumaryland.edueolss.net
Linkage to Lysine Biosynthesis Pathway
This compound is a direct precursor in the diaminopimelate (DAP) pathway, the primary route for lysine biosynthesis in bacteria and plants. eolss.netontosight.ai The first committed step in this branch involves the reduction of L-aspartyl-4-phosphate to L-aspartate-semialdehyde, a reaction catalyzed by aspartate-semialdehyde dehydrogenase, which utilizes NADPH. hmdb.ca This semialdehyde then undergoes a condensation reaction with pyruvate (B1213749), initiating a series of steps that ultimately lead to the synthesis of lysine. eolss.netontosight.ai The entire pathway from aspartate to lysine involves several enzymatic steps, with aspartate kinase catalyzing the initial phosphorylation. researchgate.net
Connection to Homoserine Biosynthesis Pathway
In addition to the lysine pathway, this compound is also a key intermediate in the biosynthesis of homoserine. hmdb.caumaryland.edu The pathway to homoserine begins with the same reduction of L-aspartyl-4-phosphate to L-aspartate-semialdehyde, catalyzed by aspartate-semialdehyde dehydrogenase. hmdb.caacs.orgnih.gov Subsequently, L-aspartate-semialdehyde is further reduced by homoserine dehydrogenase to yield homoserine. nih.govresearchgate.net This positions this compound as the entry point for the synthesis of not just one, but a family of amino acids derived from homoserine.
Enzymatic Transformation and Consumption of this compound
This compound, a high-energy acyl-phosphate intermediate, is a critical molecule at a key juncture in the aspartate biosynthetic pathway. Its primary metabolic fate is transformation by the enzyme aspartate-semialdehyde dehydrogenase (ASADH), which channels it towards the synthesis of several essential amino acids.
L-Aspartate-β-semialdehyde dehydrogenase (ASADH, EC 1.2.1.11) catalyzes the second committed step in the aspartate biosynthetic pathway: the NADP⁺-dependent reductive dephosphorylation of β-aspartyl phosphate to yield L-aspartate-β-semialdehyde (ASA). nih.gov This pathway is essential for the production of lysine, methionine, threonine, and isoleucine in most microorganisms and plants. nih.goviucr.org The product of this reaction, ASA, stands at a crucial metabolic branch point. It can either be further reduced to homoserine, a precursor for threonine, isoleucine, and methionine, or it can be condensed with pyruvate to initiate a series of reactions leading to lysine. nih.govebi.ac.uk
The catalytic mechanism of ASADH is analogous to that of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). iucr.org It proceeds through the formation of a covalent acyl-enzyme intermediate. iucr.orgresearchgate.net The process is initiated by a nucleophilic attack from a conserved cysteine residue in the enzyme's active site on the carbonyl carbon of the substrate. iucr.orgebi.ac.uk A nearby histidine residue acts in concert with the cysteine as an active-site dyad to facilitate catalysis. iucr.org This attack forms a tetrahedral thiohemiacetal intermediate. nih.gov
Following the formation of this intermediate, a hydride ion is transferred from the substrate to the cofactor NADP⁺, generating NADPH and a thioester acyl-enzyme intermediate. ebi.ac.ukresearchgate.net The final step involves the attack of an inorganic phosphate molecule on this thioester, which leads to the collapse of the intermediate, releasing L-aspartate-β-semialdehyde and regenerating the free enzyme with its cysteine thiolate. ebi.ac.uknih.gov The precise positioning of the catalytic groups and the reaction intermediates is crucial; even small changes can dramatically reduce the enzyme's catalytic efficiency. nih.goviucr.org
Table 1: Key Components in the ASADH-Catalyzed Reaction
| Component | Role in the Reaction | Source(s) |
| Enzyme | ||
| Aspartate-Semialdehyde Dehydrogenase (ASADH) | Catalyzes the reductive dephosphorylation of β-aspartyl phosphate. | nih.govnih.gov |
| Substrates | ||
| β-Aspartyl phosphate | The acyl-phosphate substrate that is reduced and dephosphorylated. | nih.goviucr.org |
| NADPH | Provides the reducing power (hydride) for the reaction. | ebi.ac.ukresearchgate.net |
| Products | ||
| L-Aspartate-β-semialdehyde (ASA) | The aldehyde product, a key intermediate at a metabolic branch point. | nih.govebi.ac.uk |
| Inorganic Phosphate (Pi) | Released during the dephosphorylation step. | ebi.ac.uknih.gov |
| NADP⁺ | The oxidized form of the cofactor, regenerated after hydride transfer. | researchgate.netwikipedia.org |
| Key Intermediates | ||
| Acyl-enzyme intermediate | A covalent thioester formed between the substrate and an active-site cysteine. | iucr.orgresearchgate.netresearchgate.net |
| Active Site Residues | ||
| Cysteine | Acts as the primary nucleophile, forming the covalent intermediate. | iucr.orgebi.ac.uk |
| Histidine | Functions as a general acid/base catalyst alongside cysteine. | iucr.org |
The reaction catalyzed by aspartate-semialdehyde dehydrogenase is freely reversible. researchgate.netpnas.org While the physiological direction is the reductive dephosphorylation of β-aspartyl phosphate to L-aspartate-β-semialdehyde, the enzyme can efficiently catalyze the reverse reaction: the oxidative phosphorylation of L-aspartate-β-semialdehyde. wikipedia.orgpnas.org In this reverse direction, L-aspartate-β-semialdehyde, inorganic phosphate, and NADP⁺ act as substrates to produce β-aspartyl phosphate and NADPH. wikipedia.org
The reversibility of the reaction has practical implications for its study. The substrate in the physiological direction, β-aspartyl phosphate, is highly unstable in aqueous solutions. pnas.org Consequently, kinetic analyses of ASADH are often performed by measuring the rate of the reverse, non-physiological reaction, which can be easily monitored by the formation of NADPH. pnas.org
Table 2: Factors Influencing ASADH Reaction Energetics and Reversibility
| Factor | Description | Source(s) |
| Reversibility | The reaction is freely reversible, allowing catalysis in both the reductive dephosphorylation and oxidative phosphorylation directions. | researchgate.netpnas.org |
| Substrate Stability | β-aspartyl phosphate is unstable in aqueous solution, making the reverse reaction more convenient for kinetic assays. | pnas.org |
| Kinetic Mechanism | Follows a random preferred order sequential mechanism. | nih.gov |
| Substrate Binding Order | In the reverse direction, L-aspartate-β-semialdehyde binds preferentially after NADP⁺ and inorganic phosphate have bound to the enzyme. | nih.govpnas.org |
| Energy Barrier | The enzyme stabilizes charged tetrahedral intermediates, such as the hemithioacetal, lowering the activation energy for the reaction. | pnas.orgnih.gov |
Aspartyl Phosphorylation in Cellular Signal Transduction Systems
Architecture and Function of Two-Component Systems (TCS) and Multi-step Phosphorelays
Two-component systems represent an ancient and widespread mechanism for signal transduction. nih.gov These systems enable organisms to respond to diverse stimuli, including changes in nutrient availability, osmolarity, redox state, and quorum sensing signals. wikipedia.orgportlandpress.com
The most basic TCS consists of two core proteins: a sensor histidine kinase (HK) and a cognate response regulator (RR). frontiersin.orgresearchgate.net The sensor kinase is often a transmembrane protein that detects a specific environmental stimulus via its input domain. nih.govportlandpress.com This detection triggers the autophosphorylation of a conserved histidine residue within its cytoplasmic transmitter domain, using ATP as the phosphate (B84403) donor. nih.govwikipedia.org The phosphoryl group is then transferred to a conserved aspartate residue located in the receiver domain of the response regulator. frontiersin.orgrsc.org This phosphorylation event typically activates the response regulator, often by inducing a conformational change that unmasks or enhances the activity of an associated output domain. wikipedia.orgplos.org In many cases, the activated output domain functions as a transcription factor, modulating the expression of target genes to orchestrate the cellular response. nih.govplos.org
Multi-step phosphorelays are more elaborate signaling pathways that have evolved from the canonical two-component system. researchgate.netnih.gov These systems introduce additional phosphotransfer steps and components, allowing for more complex regulation and signal integration. nih.govnih.govnih.gov A common architecture for a multi-step phosphorelay involves a "hybrid" histidine kinase, which contains not only a histidine kinase domain but also a receiver domain. nih.govpnas.org Following autophosphorylation, the phosphoryl group is transferred intramolecularly to the aspartate in its own receiver domain. nih.gov From there, the signal is passed to a separate histidine-containing phosphotransfer (HPt) protein, which acts as a shuttle. researchgate.netnih.gov Finally, the HPt protein transfers the phosphoryl group to the aspartate residue of a terminal response regulator, initiating the downstream response. researchgate.netnih.gov
Table 1: Components of Two-Component and Multi-step Phosphorelay Systems
| Component | Primary Function | System(s) |
|---|---|---|
| Sensor Histidine Kinase (HK) | Senses stimuli and autophosphorylates on a histidine residue. portlandpress.comfrontiersin.org | TCS, Multi-step Phosphorelay |
| Response Regulator (RR) | Receives phosphoryl group on an aspartate residue, mediating the cellular output. plos.orgfrontiersin.org | TCS, Multi-step Phosphorelay |
| Hybrid Histidine Kinase | Contains both kinase and receiver domains for intramolecular phosphotransfer. nih.govresearchgate.net | Multi-step Phosphorelay |
| Histidine-Phosphotransfer (HPt) Protein | Shuttles phosphoryl groups from the hybrid kinase's receiver domain to the final response regulator. researchgate.netnih.gov | Multi-step Phosphorelay |
The transfer of the phosphoryl group from the histidine kinase to the response regulator is the pivotal event in TCS signaling. nih.govfrontiersin.org The process begins when an environmental or cellular signal activates the sensor histidine kinase. nih.govelifesciences.org This activation leads to the autophosphorylation of a conserved histidine residue in the kinase's transmitter domain, a reaction that consumes one molecule of ATP and transfers its γ-phosphate to the histidine. wikipedia.orgfrontiersin.org The resulting phosphohistidine (B1677714) is a high-energy intermediate. squarespace.com
The cognate response regulator then docks with the phosphorylated histidine kinase. nih.gov The receiver domain of the RR catalyzes the transfer of the phosphoryl group from the kinase's phosphohistidine to one of its own conserved aspartate residues. wikipedia.orgplos.orgfrontiersin.org This reaction, forming an aspartyl phosphate, activates the response regulator. rsc.org The specificity of this interaction is crucial for preventing unwanted "crosstalk" between different signaling pathways, with cognate kinase-regulator pairs exhibiting significantly faster phosphotransfer kinetics than non-cognate pairs. frontiersin.org Many histidine kinases are bifunctional, also possessing a phosphatase activity that can remove the phosphate from the response regulator, allowing the system to be reset once the stimulus is gone. wikipedia.orgnih.govmdpi.com
In multi-step phosphorelays, the this compound formed on the receiver domain of the hybrid kinase serves as an intermediate phosphoryl donor. nih.govnih.gov Unlike in simple TCS where aspartyl phosphorylation of the RR is the final step before the output, in these more complex cascades, the signal continues its journey. researchgate.net
After the initial autophosphorylation on a histidine and subsequent intramolecular transfer to the fused receiver domain's aspartate, the hybrid kinase presents a new phosphodonor surface. pnas.org The this compound on this receiver domain is the substrate for a separate histidine-containing phosphotransfer (HPt) protein. nih.govnih.gov The HPt protein catalyzes the transfer of the phosphoryl group from the aspartate back to one of its own histidine residues. nih.govpnas.org Now phosphorylated, the HPt protein diffuses through the cytoplasm and acts as a mobile phosphoryl shuttle, seeking out the final component of the cascade: the terminal response regulator. researchgate.net The phosphohistidine on the HPt protein then serves as the donor to phosphorylate the conserved aspartate on the terminal response regulator, which in turn executes the final cellular response. nih.govresearchgate.net This multi-step process allows for additional points of regulation and the integration of multiple signals. nih.govnih.gov
Histidine Kinase-Mediated Phosphoryl Transfer to Aspartate
Mechanism of Aspartyl Phosphorylation in Response Regulators
The formation of this compound within the receiver domain of a response regulator is a tightly controlled process involving a conserved active site and specific structural rearrangements.
Phosphorylation in response regulators occurs at a highly conserved aspartate residue located within the protein's receiver domain (also known as the REC domain). wikipedia.orgyork.ac.ukplos.org This aspartate is part of a conserved motif of amino acids that form the active site for phosphotransfer. nih.gov Site-directed mutagenesis studies have been instrumental in identifying the precise phosphorylation site. For instance, in the well-studied E. coli chemotaxis protein CheY, systematic substitution of each of its eight aspartate residues revealed that only mutations at positions Asp-12, Asp-13, and Asp-57 resulted in a loss of function. pnas.org Further biochemical analysis strongly indicated that Asp-57 is the primary site of phosphorylation. pnas.org This aspartate, corresponding to Asp-57 in CheY, is almost universally conserved across the vast family of response regulators. york.ac.ukpnas.org The active site also includes other highly conserved residues, such as two acidic residues (typically aspartate) that coordinate a required metal ion, and a conserved lysine (B10760008), which are critical for the catalytic activity of the receiver domain. nih.govpnas.org
The formation of this compound induces critical conformational changes in the response regulator that are essential for signal propagation. wikipedia.orgfrontiersin.org The receiver domain typically possesses a (β/α)5-fold topology, which provides a stable scaffold for the phosphorylation event. york.ac.uk Upon phosphorylation, the phosphoryl group becomes covalently attached to the carboxyl group of the conserved aspartate side chain. york.ac.uk
The structure of the phosphorylated receiver domain of Spo0A from Bacillus stearothermophilus provided the first direct visualization of this linkage. york.ac.uk The structure revealed that the phosphoryl group is coordinated by a divalent metal cation (see 3.2.3) and stabilized through a network of interactions with the protein backbone, the side chains of other conserved residues, and solvent water molecules. york.ac.ukoup.com These interactions are crucial for protecting the inherently unstable acyl phosphate bond from rapid hydrolysis. acs.orgyork.ac.uk The phosphorylation event triggers a cascade of small structural rearrangements that propagate from the active site to other regions of the protein. pnas.org These allosteric changes alter the conformation of the regulator's output domain or modify protein-protein interaction surfaces, thereby switching the protein to its active state. wikipedia.orgpnas.org
The phosphotransfer reaction that forms this compound is critically dependent on the presence of a divalent metal cation, which is typically magnesium (Mg²⁺). york.ac.uknih.gov This Mg²⁺ ion is an essential cofactor for the catalytic activity of the receiver domain. nih.govpnas.org It is held in the active site by coordination with the side chains of two highly conserved acidic residues (usually aspartates). nih.govpnas.org The metal ion is thought to play a crucial role in neutralizing the negative charge of the phosphate group, orienting the substrates for the reaction, and facilitating the nucleophilic attack by the recipient aspartate. york.ac.uknih.gov
The presence of Mg²⁺ not only enables the phosphorylation reaction but also influences its kinetics, including the rate of dephosphorylation. acs.org Many response regulators have an intrinsic autophosphatase activity, which is also Mg²⁺-dependent. acs.org For example, studies on the response regulator DrrA from the hyperthermophilic bacterium Thermotoga maritima showed that the stability of its this compound is significantly affected by Mg²⁺. acs.org At 80°C, the half-life of the phosphorylated DrrA was approximately 3 minutes in the presence of Mg²⁺, but this increased to 26 minutes in its absence, demonstrating the cation's role in promoting hydrolysis and ensuring the transient nature of the signal. acs.org
Table 2: Influence of Mg²⁺ on the Stability of Phospho-DrrA at 80°C
| Condition | Half-life of Phospho-DrrA |
|---|---|
| With Mg²⁺ | ~3 minutes acs.org |
| Without Mg²⁺ | 26 minutes acs.org |
Structural Basis of this compound Formation in Receiver Domains
This compound Phosphatases and Dephosphorylation Mechanisms
The termination of signaling in two-component systems is accomplished through the dephosphorylation of the response regulator protein. nih.govbrainly.com This process is crucial for resetting the pathway and allowing the cell to respond to changing environmental stimuli. brainly.compearson.com While response regulators possess an intrinsic autodephosphorylation activity, this process is often slow. pnas.orgexeter.ac.uk Consequently, many systems employ dedicated aspartyl-phosphate phosphatases to accelerate the hydrolysis of the aspartyl-phosphate residue, ensuring a rapid and timely termination of the signal. pnas.orgexeter.ac.uk These phosphatases can exist as separate proteins or be integral domains of the sensor histidine kinases themselves. pnas.orgpnas.org Two prominent families of these auxiliary phosphatases in Bacillus subtilis are the Rap phosphatases and the Spo0E-like phosphatases, which play critical roles in developmental processes like sporulation. nih.govasm.orgasm.org
Role of this compound Phosphatases (e.g., Rap Phosphatases, Spo0E) in Signal Termination
This compound phosphatases are essential components in terminating signals within complex cellular networks, particularly in the context of bacterial development. nih.govnih.gov They function by removing the phosphoryl group from activated response regulators, thereby inactivating them and shutting down the downstream response. brainly.compearson.comasm.org
In the bacterium Bacillus subtilis, the decision to initiate sporulation is governed by a complex phosphorelay system that culminates in the phosphorylation of the master regulator, Spo0A. nih.govuu.nl this compound phosphatases act as negative regulators in this pathway, providing crucial checkpoints. asm.orgoup.com
| Phosphatase Family | Example(s) | Substrate | Mechanism of Signal Termination |
|---|---|---|---|
| Rap Phosphatases | RapA, RapB, RapE | Spo0F~P | Dephosphorylates an intermediate in the phosphorelay, reducing the phosphorylation of the terminal response regulator Spo0A. nih.govnih.govresearchgate.net |
| Spo0E Family | Spo0E | Spo0A~P | Directly dephosphorylates the terminal response regulator Spo0A, inactivating its function as a transcription factor. asm.orguniprot.org |
Substrate Recognition and Specificity of this compound Phosphatases
The efficacy of signal transduction pathways relies on the high specificity of their components, and this compound phosphatases are no exception. They exhibit precise recognition of their target response regulators, ensuring that signals are terminated correctly without cross-talk between different pathways. nih.govcapes.gov.br
Rap Phosphatases : These phosphatases demonstrate remarkable specificity for their substrates. nih.govimrpress.com For instance, RapA and RapB specifically dephosphorylate Spo0FP. nih.gov The structural basis for this specificity is linked to their modular organization, which includes a domain composed of six tetratricopeptide repeats (TPRs). asm.orgnih.gov These TPR domains are crucial for the interaction with both the Spo0FP substrate and specific inhibitory peptides. nih.govnih.gov Studies using chimeric proteins, created by swapping domains between different Rap phosphatases, have been instrumental in dissecting the molecular determinants of this specificity. asm.org Kinetic analyses have determined the Michaelis constant (Km) of RapA for Spo0F~P to be approximately 1.2 μM, indicating a strong affinity. asm.org
Spo0E Phosphatases : The Spo0E family of phosphatases is defined by a conserved sequence motif, SQ/RE/DLD, where the aspartate residue at the fifth position is essential for catalytic activity. asm.orgresearchgate.netresearchgate.net These small proteins specifically recognize and dephosphorylate Spo0A~P. asm.org The structure of Spo0E features a double helix fold, and its interaction with Spo0A is thought to physically block the phosphorylation site (Asp56) on the response regulator, preventing its activation. asm.orgresearchgate.netresearchgate.net
Regulation of Phosphatase Activity (e.g., by Phr peptides)
The activity of this compound phosphatases is tightly regulated, allowing for the integration of diverse cellular signals into the decision-making process. nih.govresearchgate.net A primary mechanism for regulating the Rap phosphatase family involves small, secreted signaling molecules known as Phr peptides. nih.govnih.gov
Phr peptides are initially synthesized as larger precursor proteins. nih.govebi.ac.uk Following their export from the cell, they are processed into active pentapeptides. ebi.ac.uk As the cell population density increases, these peptides accumulate in the extracellular environment. nih.govresearchgate.net Upon reaching a certain threshold concentration, they are imported back into the cell via an oligopeptide permease (Opp) transporter. researchgate.net
Inside the cell, these Phr pentapeptides act as highly specific inhibitors of their cognate Rap phosphatases. researchgate.netimrpress.com The specificity of this interaction is dictated by the amino acid sequence of the pentapeptide. nih.govcapes.gov.br For example, the PhrA peptide specifically inhibits the RapA phosphatase, CSF (also known as PhrC) inhibits RapB and RapC, and the PhrE peptide inhibits RapE. imrpress.comebi.ac.uk Biochemical studies have shown that the inhibitory PhrA peptide can displace the substrate, Spo0F~P, from a pre-formed complex with the RapA phosphatase. nih.gov This intricate regulatory circuit, known as a rap-phr signaling cassette, allows bacteria to modulate developmental pathways like sporulation in response to cell density, a process known as quorum sensing. imrpress.com The expression of many phr genes is controlled by the alternative sigma factor σH, further linking phosphatase regulation to nutritional and cellular stress signals. nih.gov
| Rap Phosphatase | Inhibitory Phr Peptide | Peptide Sequence | Regulated Process |
|---|---|---|---|
| RapA | PhrA | ARNQT | Sporulation imrpress.comebi.ac.uk |
| RapB | CSF (PhrC) | ERGMT | Sporulation imrpress.comebi.ac.uk |
| RapC | CSF (PhrC) | ERGMT | Competence imrpress.comebi.ac.uk |
| RapE | PhrE | SRNVT | Sporulation imrpress.comebi.ac.uk |
Functional Consequences of Aspartyl Phosphorylation in Regulatory Networks
The phosphorylation of aspartate residues in response regulators is a pivotal event that translates sensory information into concrete cellular actions. This molecular switch triggers conformational changes that typically unmask an active site or a DNA-binding domain, allowing the response regulator to modulate a specific output. The functional consequences are vast and varied, ranging from the intricate control of gene expression to the dynamic regulation of motility.
Regulation of Gene Expression (e.g., Spo0A in sporulation)
One of the most profound consequences of aspartyl phosphorylation is the control of gene expression. In Bacillus subtilis, the phosphorylation of the response regulator Spo0A serves as the master switch for initiating the developmental program of sporulation in response to nutrient deprivation and high cell density. nih.govebi.ac.ukcuni.cz
Activated Spo0A (Spo0AP) is a transcription factor that directly controls a large regulon, influencing the expression of at least 121 genes. cuni.cznih.gov It functions by binding to a specific DNA sequence known as the "0A box" located within the promoter region of its target genes. ebi.ac.uknih.gov Depending on the location of this binding site relative to the transcription start site, Spo0AP can act as either a transcriptional activator or a repressor. ebi.ac.uk For example, it represses the promoter of the abrB gene, which encodes another key transition state regulator, while it activates the promoters for genes essential for sporulation, such as spoIIE and spoIIG. ebi.ac.uk
The activity of Spo0A is concentration-dependent. The levels of Spo0A protein and its phosphorylated form increase gradually during the entry into sporulation. nih.gov This progressive increase results in a temporal cascade of gene expression, as some genes are activated at low concentrations of Spo0AP (low-threshold targets) while others require higher concentrations (high-threshold targets). nih.gov Following the initial asymmetric cell division that marks the start of morphogenesis, Spo0AP takes on a new role, functioning as a mother-cell-specific transcription factor that is essential for the continued development of the spore. nih.govasm.org
Control of Bacterial Chemotaxis (e.g., CheY phosphorylation)
Aspartyl phosphorylation is central to controlling bacterial motility in response to chemical gradients, a behavior known as chemotaxis. biologicalmodeling.orgresearchgate.net In motile bacteria like Escherichia coli, the system revolves around the phosphorylation state of the response regulator CheY. embopress.orgasm.org
The level of phosphorylated CheY (CheY~P) within the cell dictates the direction of flagellar rotation. biologicalmodeling.orgembopress.org CheY is phosphorylated by a histidine kinase, CheA, which is part of a larger chemoreceptor complex. researchgate.netembopress.org When phosphorylated, CheY undergoes a conformational change that allows it to bind to the flagellar motor switch complex, specifically the FliM protein. pnas.orgresearchgate.net This binding event induces a change in the direction of flagellar rotation from the default counter-clockwise (CCW), which produces smooth forward swimming ("runs"), to clockwise (CW), which causes the bacterium to reorient randomly ("tumbles"). biologicalmodeling.orgembopress.org
Therefore, CheYP is considered the primary "tumble signal". caltech.edu The intracellular concentration of CheYP is dynamically maintained by a balance between the rate of phosphorylation by CheA and the rate of dephosphorylation, which is catalyzed by the specific phosphatase CheZ. pnas.orgembopress.orgasm.org When a bacterium senses an increasing concentration of an attractant, CheA kinase activity is inhibited. caltech.edu This leads to lower levels of CheY~P, a reduced frequency of tumbling, and consequently, longer runs in the favorable direction. biologicalmodeling.orgcaltech.edu This elegant and rapid signal processing allows bacteria to effectively navigate their chemical environment.
Modulation of Ion Transport (e.g., KdpFABC pump)
The KdpFABC complex is a high-affinity potassium (K+) uptake system found in many bacteria, playing a crucial role in maintaining ion homeostasis, particularly in environments with limited potassium. nih.govnih.gov This intricate molecular machine is a fascinating hybrid, combining a channel-like subunit (KdpA) for potassium recognition and a pump-like subunit (KdpB) that belongs to the P-type ATPase superfamily, which utilizes the energy from ATP hydrolysis to drive ion transport. pnas.orgnih.govstokeslabnyu.org The process of aspartyl phosphorylation within the KdpB subunit is central to the pump's mechanism, coupling the energy released from ATP to the uphill movement of K+ ions across the cell membrane. nih.govbiorxiv.orgresearchgate.net
The catalytic cycle of KdpFABC follows the Post-Albers scheme, a characteristic of P-type ATPases. pnas.orgresearchgate.net This cycle involves the transient phosphorylation of a conserved aspartate residue in the phosphorylation (P) domain of KdpB. nih.govelifesciences.org Specifically, the cycle begins with the formation of a high-energy this compound intermediate, designated as E1~P, at a conserved DKTGT sequence. elifesciences.org This phosphorylation event is a critical step that harnesses the chemical energy of ATP to induce conformational changes in the pump, which are ultimately responsible for ion translocation. pnas.orgelifesciences.org
Interestingly, the regulation of the KdpFABC pump is not solely dependent on the formation of the this compound intermediate. Research has revealed a sophisticated a post-translational modification mechanism involving the phosphorylation of a serine residue, Ser162, located in the actuator (A) domain of KdpB. stokeslabnyu.orgelifesciences.orgelifesciences.org This serine phosphorylation acts as an inhibitory mechanism, effectively shutting down the pump's activity when the cell is in a potassium-rich environment, thus preventing unnecessary ATP consumption and toxic accumulation of intracellular K+. elifesciences.orgelifesciences.orgnih.gov
The phosphorylation of Ser162 has been shown to block the catalytic cycle after the formation of the this compound (E1~P) intermediate. elifesciences.orgnih.govdoaj.org This blockage prevents the transition to the subsequent E2-P state, which is necessary for the release of the potassium ion into the cytoplasm. elifesciences.org The phosphomimetic mutation S162D mimics this inhibitory effect, leading to an inactive pump, while mutating Ser162 to alanine (B10760859) (S162A), which cannot be phosphorylated, results in a constitutively active pump. elifesciences.orgnih.govbiorxiv.org This highlights the critical role of this dual phosphorylation system in tightly regulating potassium transport. The sensor kinase KdpD has been identified as the protein responsible for phosphorylating Ser162 on KdpB, showcasing a tandem serine-histidine kinase activity. biorxiv.org
The interplay between aspartyl phosphorylation for energy coupling and serine phosphorylation for regulation demonstrates a highly evolved system for controlling ion transport in response to changing environmental conditions.
Mechanistic Enzymology of Aspartyl Phosphate Interacting Enzymes
Catalytic Cycle and Intermediates of Aspartate Kinase and ASADH
The synthesis and subsequent conversion of β-aspartyl phosphate (B84403) are the initial steps in a crucial biosynthetic pathway. tandfonline.com Aspartate kinase (AK) catalyzes the first committed step, followed by the action of aspartate-semialdehyde dehydrogenase (ASADH), which catalyzes a branch-point reaction. researchgate.nettandfonline.comebi.ac.uk
Aspartyl Phosphate Synthesis by Aspartate Kinase (AK): The synthesis of β-aspartyl phosphate is the first step in the aspartate biosynthetic pathway. asm.org Aspartate kinase (EC 2.7.2.4) catalyzes the phosphorylation of the β-carboxyl group of L-aspartate. tandfonline.comnih.gov This reaction involves the transfer of the γ-phosphate group from an ATP molecule to the aspartate substrate, resulting in the formation of L-β-aspartyl-4-phosphate and ADP. foodb.cahmdb.ca The reaction is a key regulatory point in the pathway and is often subject to feedback inhibition by the end-product amino acids, such as lysine (B10760008) and threonine. asm.orgnih.gov
Reaction: L-aspartate + ATP → L-β-aspartyl-4-phosphate + ADP
Reaction: L-β-aspartyl-4-phosphate + NADPH + H⁺ → L-aspartate-β-semialdehyde + NADP⁺ + Pi
The catalytic cycle of ASADH is characterized by the formation of a transient covalent intermediate. researchgate.netcreative-enzymes.com
Covalent Acyl-Enzyme Intermediate: The catalytic mechanism of ASADH involves a nucleophilic attack by the thiolate of a highly conserved cysteine residue on the carbonyl carbon of the this compound substrate. researchgate.netebi.ac.uk This attack leads to the formation of a covalent thioester acyl-enzyme intermediate and the release of inorganic phosphate. ebi.ac.ukebi.ac.uk This intermediate has been successfully trapped and structurally characterized in several studies, providing detailed insights into the catalytic mechanism. nih.gov The structure of this trapped intermediate confirms the covalent linkage between the enzyme and the substrate during the reaction cycle. researchgate.netnih.gov
Non-Covalent Intermediates: Before the formation of the covalent bond, the enzyme forms a non-covalent Michaelis complex with its substrates, β-aspartyl phosphate and NADPH. The binding of the coenzyme NADP often precedes the binding of the amino acid substrate, inducing a conformational change that readies the active site for catalysis. researchgate.netnih.gov Structural analysis of Haemophilus influenzae ASADH has captured the enzyme in a complex with the product L-aspartate-β-semialdehyde (ASA) and phosphate, representing an active form of the enzyme poised for the reverse reaction upon addition of NADP. pnas.org This structure is considered a tetrahedral intermediate in the catalytic cycle. pnas.org
| Enzyme | Intermediate Type | Description |
| Aspartate-Semialdehyde Dehydrogenase (ASADH) | Covalent | A thioester acyl-enzyme intermediate is formed via a nucleophilic attack by an active site cysteine residue on the β-aspartyl phosphate substrate. ebi.ac.ukresearchgate.netebi.ac.uk |
| Aspartate-Semialdehyde Dehydrogenase (ASADH) | Non-Covalent | The enzyme forms a Michaelis complex with substrates (β-aspartyl phosphate, NADPH) and a ternary complex with products (ASA, phosphate, NADP). researchgate.netpnas.org |
| Sarcoplasmic Reticulum Ca2+-ATPase | Covalent | Phosphoenzyme intermediates (Ca2E1P and E2P) are formed through the transfer of a phosphate group to an aspartate residue (Asp351). nih.gov |
Detailed Reaction Mechanisms of this compound Synthesis and Conversion
Active Site Architecture and Substrate/Ligand Binding
The active sites of this compound-interacting enzymes are precisely structured to bind substrates and facilitate catalysis, often involving significant conformational changes.
The binding pockets of enzymes like ASADH are composed of two main regions: a site for the coenzyme (NADP) and a pocket for the amino acid substrate. nih.govresearchgate.net
ASADH Substrate Binding Pocket: The C-terminal domain of ASADH typically forms the substrate-binding pocket. nih.govresearchgate.net In Mycobacterium tuberculosis ASADH, molecular docking studies have shown that inhibitors bind in the same site as the substrate, interacting with key residues such as Arg249, Glu224, Cys130, and Gln157. tandfonline.com
Phosphate Binding Site: A distinct phosphate-binding pocket is crucial for orienting the this compound substrate. In many enzymes, this pocket contains positively charged residues and a network of hydrogen bonds from backbone amide groups. nih.govnih.gov In Haemophilus influenzae ASADH, Arg103 has been identified as a key residue for interacting with the phosphate group. nih.gov In the absence of the substrate's phosphate, a water molecule can occupy this site. pnas.org The structure of Vibrio cholerae ASADH also shows a defined phosphate binding site composed of residues Arg101 and Lys243. researchgate.net This pocket is reminiscent of the "oxyanion hole" found in other enzymes, which stabilizes the negative charge of the tetrahedral intermediate. pnas.org
Enzyme active sites are not static; they undergo dynamic conformational changes that are essential for catalysis.
Coenzyme-Induced Conformational Change: In ASADH, the binding of the coenzyme NADP induces a significant conformational change. researchgate.net This change involves the repositioning of surface loops, which in turn creates a competent binding site for the this compound substrate. researchgate.netnih.govnih.gov This provides a structural explanation for the kinetically observed preferred order of substrate binding. researchgate.net
Catalytic Loop Dynamics: The flexibility of loops within or near the active site is a common feature in enzyme catalysis. biorxiv.org In protein tyrosine phosphatases (PTPs), the motion of a catalytic "acid-loop" is critical for positioning a key aspartate residue for catalysis. biorxiv.org Similarly, studies on β-phosphoglucomutase, which utilizes an this compound intermediate, reveal that the enzyme stabilizes "near attack conformers" (NACs), which are pre-transition state complexes that organize the active site for the chemical step. pnas.org These findings highlight that substrate binding biases the enzyme's conformational ensemble toward catalytically competent states. biorxiv.org In human asparagine synthetase, the binding of a β-aspartyl-AMP intermediate disrupts a network of salt bridges, causing a conformational change that opens an ammonia (B1221849) transport tunnel. biorxiv.org
Elucidation of this compound Binding Pockets
Roles of Key Catalytic Residues
Specific amino acid residues within the active site play indispensable roles in substrate binding, orientation, and the chemical steps of catalysis.
The catalytic mechanism of ASADH relies on a conserved set of residues. A key cysteine acts as the nucleophile, attacking the this compound to form the covalent thioester intermediate. ebi.ac.ukresearchgate.netebi.ac.uk This step is facilitated by a nearby histidine residue, which functions as a general acid/base catalyst, likely by deprotonating the cysteine thiol. researchgate.netresearchgate.netebi.ac.uk
Mutagenesis studies have been instrumental in defining the function of these and other residues. For example, in Haemophilus influenzae ASADH, mutating Arg103, Lys246, or Arg270 resulted in significant decreases in catalytic efficiency, confirming their roles in phosphate binding and substrate interaction. nih.gov In M. tuberculosis ASADH, Cys130 is the catalytic nucleophile, while Gln157 and His256 are also essential for catalysis. tandfonline.com In other enzyme families, such as cAMP-dependent protein kinase, an aspartate residue (Asp-184) has been identified as an essential catalytic residue, potentially acting as a general base. nih.gov The replacement of a native catalytic residue, such as histidine with aspartate in an acid phosphatase, can dramatically decrease activity, highlighting the sophisticated functional interplay between catalytic groups within a preorganized active site. chemrxiv.orgacs.org
| Enzyme | Residue(s) | Role(s) |
| Aspartate-Semialdehyde Dehydrogenase (ASADH) | Cysteine (e.g., Cys130 in M. tb tandfonline.com, Cys135 in E. coli researchgate.net) | Acts as the catalytic nucleophile, forming a covalent thioester intermediate with the substrate. ebi.ac.ukresearchgate.netebi.ac.uk |
| Aspartate-Semialdehyde Dehydrogenase (ASADH) | Histidine (e.g., His256 in M. tb tandfonline.com, His274 in E. coli researchgate.net) | Functions as a general acid/base catalyst. researchgate.netresearchgate.netebi.ac.uk |
| Aspartate-Semialdehyde Dehydrogenase (ASADH) | Arginine (e.g., Arg103 in H. influenzae nih.gov, Arg249 in M. tb tandfonline.com) | Involved in binding the phosphate group of the substrate and stabilizing negatively charged intermediates. tandfonline.comebi.ac.uknih.gov |
| Aspartate-Semialdehyde Dehydrogenase (ASADH) | Glutamate (e.g., Glu224 in M. tb tandfonline.com) | Plays a role in ligand binding within the active site. tandfonline.com |
| cAMP-dependent protein kinase | Aspartate-184 | Essential catalytic residue, proposed to function as a general base catalyst. nih.gov |
| Sarcoplasmic Reticulum Ca2+-ATPase | Aspartate-351 | Site of phosphorylation, forming the this compound intermediate. nih.gov |
Identification and Mutagenesis Studies of Essential Amino Acid Residues
Site-directed mutagenesis is a powerful tool for elucidating the functional roles of specific amino acid residues in catalysis and substrate binding. Studies on enzymes such as aspartate kinase, aspartate-semialdehyde dehydrogenase (ASADH), and asparagine synthetase B have identified a constellation of residues critical for their interaction with this compound or its precursors.
In asparagine synthetase B from Escherichia coli, which catalyzes the formation of a β-aspartyl-AMP intermediate, mutagenesis studies have pinpointed several crucial residues. nih.gov The replacement of Arginine-325 with alanine (B10760859) or lysine results in a complete loss of enzymatic activity. nih.gov This highlights its critical role, which is believed to be the stabilization of a pentacovalent intermediate. nih.gov The activity of the R325A mutant can be partially restored by the addition of guanidinium (B1211019) HCl, which mimics the guanidinium group of arginine. nih.gov Additionally, mutations of Threonine-322 and Threonine-323 alter the kinetic properties of the enzyme, suggesting their involvement in binding the aspartate substrate or stabilizing reaction intermediates. nih.gov
For aspartate-semialdehyde dehydrogenase (ASADH), which catalyzes the reductive dephosphorylation of β-aspartyl phosphate, a catalytic diad formed by a cysteine and a histidine residue is crucial for its action. researchgate.netnih.gov Mechanistic studies indicate that a critical cysteine residue acts as a nucleophile, attacking the substrate, in a process assisted by the nearby histidine. nih.gov Mutagenesis studies on ASADH from Haemophilus influenzae have further refined our understanding of substrate binding. nih.gov Replacing Arginine-103 with lysine or leucine (B10760876) adversely affects the enzyme's interaction with the phosphate group. nih.gov In contrast, mutating an active-site arginine (Arg270) or a lysine (Lys246) did not significantly alter the substrate K_m_ values but did lead to substantial decreases in catalytic efficiency. nih.gov
In the case of aspartate kinase, the enzyme that synthesizes this compound, Arg169 in the Corynebacterium pekinense enzyme has been identified as a key residue for substrate binding, catalysis, and allosteric inhibitor binding. mdpi.com Interestingly, mutating this arginine to several other residues resulted in an increase in the maximum reaction velocity (V_max_). mdpi.com
These studies collectively demonstrate that positively charged residues like arginine and lysine are frequently essential for binding the negatively charged phosphate moiety of the substrate, while other residues like cysteine, histidine, and threonine are often directly involved in the chemical steps of catalysis and transition state stabilization. nih.govnih.govnih.govmdpi.com
| Enzyme | Organism | Residue (Mutation) | Observed Effect | Reference |
|---|---|---|---|---|
| Asparagine Synthetase B | Escherichia coli | Arg-325 -> Ala/Lys | Complete loss of activity; role in stabilizing pentacovalent intermediate. | nih.gov |
| Asparagine Synthetase B | Escherichia coli | Thr-322 / Thr-323 | Altered kinetic properties; involved in aspartate binding/intermediate stabilization. | nih.gov |
| Aspartate-Semialdehyde Dehydrogenase (ASADH) | Haemophilus influenzae | Arg-103 -> Lys/Leu | Adversely affects phosphate interaction; significantly reduces catalytic efficiency. | nih.gov |
| Aspartate-Semialdehyde Dehydrogenase (ASADH) | Various | Cys / His | Form a catalytic diad essential for the reaction mechanism. | researchgate.netnih.gov |
| Aspartate Kinase (AK) | Corynebacterium pekinense | Arg-169 -> Tyr/Pro/Asp/His | Increased V_max_; residue is important for substrate binding, catalysis, and inhibitor binding. | mdpi.com |
Proton Transfer Pathways and Transition State Stabilization
Enzymatic reactions involving this compound proceed through high-energy, charged transition states that must be effectively stabilized to achieve significant rate enhancements. This stabilization is accomplished through a combination of precisely positioned active site residues, electrostatic interactions, and meticulously controlled proton transfers.
Phosphoryl transfer reactions are characterized by the formation of a negatively charged transition state at the phosphorus center. Enzymes stabilize this state through electrostatic interactions, often involving the guanidinium groups of arginine residues, the ammonium (B1175870) groups of lysine residues, and divalent metal ions like Mg²⁺. acs.orgelifesciences.org In acid phosphatase, for instance, arginine residues interact with the charged phosphate group throughout the reaction, providing crucial electrostatic stabilization to the transition state. acs.org Similarly, in adenylate kinase, conserved arginine residues and a magnesium ion work in concert to stabilize the negative charge on the transferring phosphate group. elifesciences.org
Proton transfer is another critical component of catalysis. Computational studies on aspartyl-tRNA synthetase, which transfers aspartate from an aspartyl-adenylate intermediate, have revealed a complex, multi-step proton transfer mechanism. nih.gov In the proposed pathway, the amino group of the aspartyl moiety is deprotonated and then acts as a general base, abstracting a proton from the incoming nucleophile. nih.gov This process is facilitated by other active site residues, such as Asp233, which relays a proton from a nearby water molecule to prevent the reverse reaction. nih.goviucr.org
Theoretical studies on models of phosphorylated amino acids, including this compound, suggest that the enzyme can facilitate the reaction by inducing strain on the substrate in its ground state. Hydrogen bonding interactions in the active site, for example between a lysine residue and the bridging oxygen of the scissile P-O bond, can elongate this bond. This elongation makes the ground-state conformation of the substrate more closely resemble the transition state, thereby lowering the activation energy of the reaction. The proposed catalytic mechanism for ASADH involves the formation of two distinct tetrahedral intermediates, which are stabilized by the enzyme's active site architecture. researchgate.netresearchgate.net The stabilization of these high-energy species is paramount for the enzyme's catalytic efficiency.
Modulation of Enzyme Activity and Specificity
The activity of enzymes involved in this compound metabolism is tightly controlled to meet the metabolic needs of the cell and prevent the wasteful production of intermediates. This regulation is achieved through allosteric control, where effector molecules bind to the enzyme at a site distinct from the active site, and through direct inhibition of the catalytic site.
Allosteric Regulation of this compound-Related Enzymes
Allosteric regulation is a key mechanism for controlling metabolic pathways, and the biosynthesis of amino acids from aspartate is a classic example. Aspartate kinase (AK), the enzyme catalyzing the first committed step of this pathway—the phosphorylation of aspartate to form β-aspartyl phosphate—is a primary site of allosteric feedback inhibition. wikipedia.org The end-products of the pathway, namely lysine, threonine, and methionine, act as allosteric inhibitors of AK. mdpi.com
In many microorganisms, such as E. coli, multiple isozymes of aspartate kinase exist. wikipedia.org Each isozyme is typically inhibited by one of the three end-product amino acids. wikipedia.org This sophisticated system allows the cell to independently regulate the flux into the different branches of the pathway, ensuring that the accumulation of one amino acid does not completely shut down the synthesis of β-aspartyl phosphate, which is required for the production of the others. wikipedia.orgbritannica.com
The structural basis for this regulation often involves specialized regulatory domains. Many aspartate kinases contain ACT domains, which are structural motifs that bind amino acids. researchgate.net The binding of an allosteric effector, such as threonine or lysine, to these domains induces a conformational change in the enzyme that is transmitted to the active site, leading to a decrease in catalytic activity. researchgate.net In some plant species like Arabidopsis thaliana, the regulation can be even more complex, involving synergistic or concerted inhibition. For example, one AK isoform is inhibited by lysine, and this inhibition is enhanced by the presence of S-adenosylmethionine (SAM). researchgate.net Structural and biochemical data suggest that SAM can only bind after lysine has bound, indicating a sequential mechanism of inhibition involving significant conformational transitions. researchgate.net
Mechanistic Insights into Enzyme Inhibition
Beyond allosteric control, enzymes that interact with this compound can be targeted by various inhibitors that act through different mechanisms. These inhibitors are valuable as tools for studying enzyme mechanisms and as potential leads for antimicrobial agents, since the aspartate biosynthetic pathway is absent in animals. researchgate.netiucr.org
Competitive Inhibition: A common strategy for inhibition involves designing molecules that mimic the substrate, this compound, and compete for binding at the active site. Stable analogues of this compound, such as methylene (B1212753) phosphonates, difluoromethylene phosphonates, and phosphoramidates, have been synthesized and shown to be effective inhibitors of E. coli ASADH. nih.govrsc.org These compounds are recognized by the enzyme's active site, with studies indicating that binding is optimized for analogues that are singly ionized, mimicking the charge state of the natural phosphate substrate. nih.gov Structural insights reveal that many ASADH inhibitors feature two highly electronegative groups that interact with key arginine residues within the active site, providing a blueprint for rational inhibitor design. researchgate.netresearchgate.net
Irreversible Inhibition: Covalent inhibitors, or inactivators, form a stable, covalent bond with a reactive residue in the enzyme's active site, leading to irreversible loss of activity. Vinyl sulfone compounds have been developed as covalent inactivators of ASADH from the pathogenic fungus Candida albicans. nih.gov The proposed mechanism involves the nucleophilic attack by the catalytic cysteine residue in the ASADH active site on the vinyl group of the inhibitor, forming a permanent covalent linkage. nih.gov
Non-competitive Inhibition: Some inhibitors can modulate enzyme activity without binding directly to the catalytic site. A notable example is seen with certain inhibitors of fungal ASADH. iucr.org These compounds bind at the interface between subunits of the enzyme's tetrameric quaternary structure. This binding disrupts the protein-protein interactions necessary for maintaining the active tetramer, causing it to dissociate into inactive dimers. iucr.org This mechanism represents a distinct and potent mode of enzyme inhibition that relies on disrupting the enzyme's native structural assembly.
| Enzyme Target | Inhibitor Class | Example Compound(s) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Aspartate Kinase (AK) | Allosteric Inhibitors (End-products) | Lysine, Threonine, Methionine | Bind to regulatory ACT domains, inducing conformational change and reducing activity (Feedback Inhibition). | mdpi.comwikipedia.orgresearchgate.net |
| Aspartate-Semialdehyde Dehydrogenase (ASADH) | Competitive Inhibitors (Substrate Analogues) | Aspartyl phosphonates, phosphoramidates | Mimic this compound and bind to the active site, blocking substrate access. | nih.govrsc.org |
| Aspartate-Semialdehyde Dehydrogenase (ASADH) | Irreversible Inhibitors (Covalent Inactivators) | Vinyl sulfones | Form a covalent bond with the catalytic cysteine residue in the active site. | nih.gov |
| Aspartate-Semialdehyde Dehydrogenase (ASADH) | Non-competitive Inhibitors (Quaternary Structure Disruption) | Customized fragment library hits | Bind to the interface between subunits, causing dissociation of the active tetramer into inactive dimers. | iucr.org |
Structural Biology and Biophysical Characterization of Aspartyl Phosphate Containing Proteins
Structural Determination of Phosphorylated Aspartate Residues within Protein Contexts
Elucidating the atomic-level structure of proteins containing the labile aspartyl phosphate (B84403) group presents significant methodological challenges. However, advances in structural biology techniques have provided crucial insights into the "active" state of these proteins.
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques used to determine the three-dimensional structures of proteins. plos.org For aspartyl-phosphorylated proteins, these methods reveal the intricate network of interactions that stabilize the phosphoryl group and trigger downstream conformational changes. nih.gov
In many instances, direct structural analysis of the phosphorylated state is hindered by the high lability of the acyl-phosphate bond. pnas.orgrcsb.org To circumvent this, researchers often employ stable, non-hydrolyzable analogs that mimic the geometry and charge of the aspartyl phosphate. The most widely used analog is beryllium fluoride (B91410) (BeF₃⁻), which, in the presence of a magnesium ion (Mg²⁺), forms a stable complex with the aspartate residue, effectively trapping the protein in its activated conformation. pnas.orgnih.gov This has enabled high-resolution crystal structures of numerous response regulators in their "on" state. rcsb.orgnih.gov For example, the crystal structure of the response regulator spr1814 from Streptococcus pneumoniae in complex with BeF₃⁻ was determined to a resolution of 1.9 Å. nih.gov Similarly, the structure of phosphoserine phosphatase complexed with BeF₃⁻ provided a model for the phosphoenzyme intermediate. rcsb.orgnih.gov
NMR spectroscopy offers a complementary approach, providing information about protein dynamics and conformational changes in solution. nih.govresearchgate.net Multidimensional NMR techniques have been used to study the structural properties of response regulators like Spo0F, comparing its phosphorylated and unphosphorylated states. nih.gov These studies can map the phosphorylation-induced structural perturbations across the protein backbone and side chains. nih.gov
Table 1: Examples of Structural Studies on this compound-Containing Proteins
| Protein | Organism | Method | Key Findings | Reference(s) |
|---|---|---|---|---|
| FixJ (N-terminal domain) | Sinorhizobium meliloti | X-ray Crystallography | Revealed specific conformational changes in the β4-α4 loop and the α4-β5 signaling surface upon phosphorylation, which mediates dimerization. | researchgate.net |
| CheY | Escherichia coli | X-ray Crystallography & NMR | Phosphorylation of Asp57 induces a conformational change involving residues Thr87 and Tyr106, altering its interaction with the flagellar motor. | pnas.org |
| Spo0F | Bacillus subtilis | Molecular Dynamics & NMR | Phosphorylation of Asp54 reduces protein flexibility, particularly in the anchor and recognition regions, shifting a conformational equilibrium. | nih.gov |
| spr1814 | Streptococcus pneumoniae | X-ray Crystallography | The structure of the full-length protein complexed with the phosphoryl analog BeF₃⁻ was determined, providing a model for the activated state. | nih.gov |
| Phosphoserine Phosphatase (PSP) | Methanococcus jannaschii | X-ray Crystallography | The structure with a BeF₃⁻ adduct mimicking the this compound intermediate was solved at 1.5 Å resolution. | rcsb.orgnih.gov |
The primary obstacle in the structural study of these proteins is the inherent chemical instability of the this compound bond. pnas.orgrcsb.org This acyl phosphate is a high-energy intermediate, prone to rapid hydrolysis, with half-lives that can be as short as a few seconds to minutes. nih.govpnas.org This instability makes it extremely difficult to produce and maintain a homogenous population of the phosphorylated protein in the concentrations and timeframes required for crystallogenesis or extensive NMR experiments. pnas.orgrcsb.org
While the use of analogs like BeF₃⁻ has been revolutionary, they are not a perfect substitute. pnas.org They mimic the ground state of the phosphorylated aspartate but may not fully replicate the electronic properties and dynamic nature of the true phospho-intermediate. Furthermore, some proteins, such as P-type ATPases, form phosphorylated intermediates that are so transient they cannot be easily studied even with these mimics. pnas.org For example, the phosphoenzyme intermediate of Ca²⁺-ATPase from the sarcoplasmic reticulum has a very short half-life, making its structural characterization challenging. pnas.org However, conditions have been found that can stabilize this phosphoenzyme for over a week, opening avenues for structural analysis. uct.ac.za
X-ray Crystallography and NMR Spectroscopy of Aspartyl Phosphorylated Proteins
Conformational Dynamics Induced by Aspartyl Phosphorylation
Phosphorylation of a conserved aspartate residue within the receiver domain of a response regulator is not a passive event. It triggers a cascade of subtle yet significant conformational changes that propagate from the active site to distal surfaces, thereby activating the protein's output function. asm.orgwikipedia.org
Upon phosphorylation, the receiver domain, which typically exists in an equilibrium between an inactive and an active state, shifts this balance toward the active conformation. asm.orgsciengine.com This transition involves the rearrangement of a highly conserved network of amino acids surrounding the phosphorylation site. Key structural changes are often observed in specific loops and helices that form the "switching" regions of the protein.
The structural changes initiated by aspartyl phosphorylation are a classic example of allosteric regulation, where an event at one site (the phosphorylation site) influences the activity at a distant site (the effector domain or protein interaction interface). nih.govfrontiersin.org This allosteric communication is fundamental to the function of two-component systems, allowing a simple chemical modification to control complex biological outputs like DNA binding or enzymatic activity. nih.govnih.gov
The binding of the phosphoryl group, a dianion at physiological pH, introduces significant electrostatic and steric changes in the active site pocket. nih.govresearchgate.net This local perturbation is transmitted through the protein structure via a network of hydrogen bonds and van der Waals interactions, ultimately leading to the conformational rearrangement of the effector domain or the creation of a new interaction surface. researchgate.netnih.gov For instance, in many response regulators, phosphorylation-induced conformational changes in the receiver domain relieve an inhibitory constraint on an attached DNA-binding domain, thereby increasing its affinity for target promoter sequences. asm.org In other cases, the allosteric effect is the promotion of dimerization, which is often a prerequisite for function. sciengine.comasm.org This demonstrates that aspartyl phosphorylation acts as a covalently attached allosteric effector, triggering structural transitions that regulate protein activity. frontiersin.org
Structural Changes in Response Regulators upon Phosphorylation
Protein-Protein Interaction Interfaces Mediated by this compound
A primary consequence of the allosteric changes induced by aspartyl phosphorylation is the modulation of protein-protein interactions. capes.gov.br Most commonly, phosphorylation of the receiver domain promotes its dimerization or oligomerization. sciengine.comasm.org This phosphorylation-induced dimerization is a key regulatory mechanism for many DNA-binding response regulators, as the dimeric form often has a much higher affinity for palindromic or direct-repeat sequences in gene promoters. asm.org
The interaction interface for this dimerization is frequently the α4-β5-α5 face of the receiver domain, the same surface that undergoes significant conformational change upon phosphorylation. researchgate.net In the response regulator RstA, phosphorylation induces dimerization mediated by this interface, which then serves as a platform for the two DNA-binding domains to bind cooperatively to their target DNA sequence, the RstA box. researchgate.net The structure of the VbrR response regulator shows that while the unphosphorylated protein exists as an inactive dimer, phosphorylation of the receiver domain induces a monomer-to-dimer transition that reorients the DNA-binding domains into an active dimeric state. sciengine.com
Beyond self-dimerization, aspartyl phosphorylation also mediates interactions with other proteins, such as phosphatases or downstream signaling partners. wikipedia.orgasm.org The phosphorylated aspartate and the surrounding rearranged surface create a specific recognition motif for these interacting proteins. For example, the chemotaxis protein CheY, when phosphorylated, interacts with the flagellar motor protein FliM, demonstrating how a transient modification can directly switch a protein-protein interaction to elicit a cellular response. pnas.org
Formation of Stable Complexes (e.g., Spo0B:Spo0F)
The phosphorylation of an aspartate residue is a critical event that often triggers the formation of stable, yet transient, protein-protein complexes essential for signal transduction. A well-studied example is the interaction between the sporulation proteins Spo0F and Spo0B from Bacillus subtilis. In the sporulation phosphorelay, a phosphoryl group is transferred from a histidine kinase to an aspartate residue on the response regulator Spo0F. This phosphorylation event is the catalyst for the subsequent interaction with the phosphotransferase Spo0B. kopri.re.krnih.gov
The crystal structure of the complex formed between Spo0F and Spo0B reveals the molecular basis for this interaction and the subsequent phosphotransfer. oup.com The formation of the complex brings the phosphorylatable residues—Asp54 on Spo0F and His30 on Spo0B—into an ideal alignment for the transfer of the phosphoryl group. oup.com This precise positioning occurs with minimal structural rearrangement in either protein upon complex formation. oup.com
The stability and specificity of the Spo0B:Spo0F complex are governed by a combination of hydrophobic and hydrophilic interactions at the protein-protein interface. oup.com The interaction surface on Spo0F involves residues located in the loops that surround the this compound pocket. oup.com The phosphorylation of Spo0F promotes this interaction, effectively acting as a molecular switch that enables the binding of Spo0B. kopri.re.kr Studies using alanine (B10760859) scanning and co-crystal structure analysis have been instrumental in identifying the specific residues on Spo0F that make contact with the helical hairpin of Spo0B, which contains the target histidine. nih.gov The presence of the negatively charged this compound group is central to creating a binding surface that is recognized with high affinity by Spo0B, thus forming a stable complex poised for catalysis.
The table below summarizes key research findings regarding the biophysical characteristics of the Spo0B:Spo0F complex formation.
| Feature | Description | Research Finding |
| Trigger for Complexation | Phosphorylation of an aspartate residue (Asp54) on Spo0F. | Phosphorylation promotes the interaction between Spo0F and Spo0B, acting as a molecular switch. kopri.re.kr |
| Structural Alignment | The complex aligns Asp54 of Spo0F and His30 of Spo0B for phosphotransfer. | Little structural rearrangement is needed in either protein upon forming the complex, indicating a pre-organized binding interface. oup.com |
| Interaction Forces | The complex is stabilized by both hydrophobic and hydrophilic contacts. | The helical bundle of Spo0B primarily interacts with Spo0F, providing stability and specificity. oup.com |
| Interaction Surface | Residues in loops surrounding the aspartyl pocket of Spo0F and from its α1 helix form the interface. | The crystal structure identified the specific Spo0F residues that contact the helical hairpin of Spo0B. oup.comnih.gov |
| Role of Analogs | Beryllium fluoride (BeF3-) can act as a stable analog of the phosphoryl group. | The crystal structure of beryllofluoride-activated Spo0F in a complex with Spo0B represents a pre-transition state for phosphotransfer. kopri.re.kr |
Specificity and promiscuity in protein binding involving this compound
Protein-protein interactions must balance specificity (binding only the correct partners) and promiscuity (binding multiple different partners when functionally necessary). nih.gov The presence of an this compound modification is a key factor in tuning this balance in signaling pathways.
Specificity is paramount in preventing crosstalk between numerous similar signaling pathways within a cell. In the context of the B. subtilis phosphorelay, specificity is demonstrated by the ability of a particular histidine kinase to phosphorylate Spo0F, and the ability of specific phosphatases, like Rap proteins, to recognize and dephosphorylate only the Spo0F~P form. nih.govnih.gov The unique chemical and structural properties conferred by the this compound group—including its double-negative charge and potential for extensive hydrogen bonding—create a highly specific recognition motif. acs.org This ensures that downstream signaling is activated only in response to the correct upstream signal.
Promiscuity , in a controlled sense, is also essential for the function of phosphorelay systems. A component like the phosphotransferase Spo0B must be able to interact with both the upstream response regulator (Spo0F) and the downstream final response regulator (Spo0A) to shuttle the phosphoryl group between them. oup.comnih.gov This represents a form of functional promiscuity. Structural studies of the Spo0B:Spo0F complex show how this is achieved. Many of the residues in the Spo0B-binding region of Spo0F are conserved in Spo0A. oup.com Specifically, 8 out of 10 hydrophilic residues and 15 out of 22 residues making van der Waals contacts are maintained between Spo0F and Spo0A in this binding region. oup.com This structural conservation allows Spo0B to use a similar binding interface to recognize both partners, a hallmark of controlled promiscuity.
Therefore, the this compound itself acts as a primary specificity determinant, ensuring that interaction occurs only with the phosphorylated form of the regulator. The surrounding protein surface, however, can evolve to accommodate binding to one or multiple partners as needed. nih.gov This evolution towards "minimal specificity" allows a protein to distinguish between the necessary endogenous molecules while retaining the ability to interact with multiple required partners. plos.org The phosphorelay system, regulated by this compound, is a sophisticated example of how proteins evolve interfaces that are specific enough to ensure signaling fidelity but promiscuous enough to allow for sequential interactions within a pathway. oup.com
Theoretical and Computational Approaches in Aspartyl Phosphate Research
Quantum Mechanical and Density Functional Theory (DFT) Calculations of Aspartyl Phosphate (B84403) Models
Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are powerful tools for investigating the intrinsic properties of aspartyl phosphate and its analogues. rsc.org By modeling the system at the electronic level, these methods can elucidate the relationships between molecular structure, vibrational spectra, and chemical reactivity.
DFT calculations have been instrumental in establishing correlations between the vibrational frequencies of the phosphate group and its geometric parameters. rsc.orgresearchgate.net Studies on model compounds, such as acetyl phosphate, which serves as an analogue for this compound, have revealed that the stretching vibrations of the terminal P–O bonds are particularly sensitive to changes in bond length. rsc.orgresearchgate.net
Key findings from these computational studies include:
A strong correlation exists between the wavenumbers of terminal P–O stretching vibrations and the corresponding bond lengths. researchgate.net
The frequencies of these vibrations are also correlated, albeit to a lesser extent, with the difference in length between the shortest and longest terminal P–O bonds and the length of the bridging P–O bond. rsc.orgresearchgate.net
The protein environment, modeled by including explicit water or hydrogen fluoride (B91410) molecules in the calculations, can influence these vibrational frequencies, highlighting the role of electrostatic interactions in modulating the phosphate group's structure. researchgate.netresearchgate.net
These correlations are vital for interpreting experimental infrared (IR) spectra of phosphoproteins, allowing researchers to infer structural details of the this compound intermediate from its vibrational signature. rsc.org
DFT calculations provide a detailed picture of the geometry and electronic structure of this compound. core.ac.uknottingham.ac.uk When compared to a model compound like acetyl phosphate, the this compound within an enzyme active site, such as the E2-P intermediate of Ca2+-ATPase, exhibits distinct structural and electronic features. researchgate.netresearchgate.net
These features, summarized in the table below, suggest that the protein environment primes the this compound for reaction.
Table 1: Comparison of Structural and Charge Parameters
| Parameter | Change in E2-P this compound vs. Acetyl Phosphate | Implication |
|---|---|---|
| Terminal P–O bonds | 0.02 Å shorter researchgate.net | |
| Bridging P–O bond | 0.09 Å longer and ~20% weaker researchgate.net | Destabilization facilitates hydrolysis. researchgate.net |
| Angle between terminal P–O bonds | Wider researchgate.net | Exposes the phosphate group to nucleophilic attack. researchgate.net |
The elongated and weakened bridging P–O bond is a critical factor, contributing to a massive rate enhancement (10¹¹–10¹⁵-fold) for hydrolysis. researchgate.net This indicates that the enzyme stabilizes a ground state for the this compound that is structurally closer to the transition state for phosphoryl transfer. researchgate.netresearchgate.net
Correlations between Vibrational Spectra and Phosphate Group Structure
Molecular Dynamics Simulations of this compound in Protein Environments
While QM/MM methods provide detailed snapshots, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves within the complex and fluctuating environment of a protein. nih.gov
MD simulations, often in combination with QM/MM approaches, are used to explore how the protein scaffold influences the stability and reactivity of the this compound intermediate. capes.gov.br The protein environment exerts its influence through a network of interactions, including hydrogen bonds and electrostatic forces, which can pre-organize the active site for catalysis. researchgate.netdiva-portal.org
For instance, in aspartyl-tRNA synthetase, long-range electrostatic interactions involving a bound Mg²⁺ ion are crucial for the specific binding of the aminoacyl adenylate, a related high-energy intermediate. capes.gov.br Similarly, in P-type ATPases, the protein environment facilitates the formation of a destabilized this compound ground state, which lowers the activation barrier for subsequent reaction steps. researchgate.net The enzyme active site can also control the solvation of the this compound, minimizing unproductive hydrolysis by water molecules. pnas.org
Enzyme function is intrinsically linked to conformational dynamics, and MD simulations are a key tool for studying these motions. mdpi.com The formation and breakdown of this compound are often coupled to large-scale conformational changes in the enzyme. nih.gov
In the sarcoplasmic reticulum Ca²⁺-ATPase, the phosphorylation of Asp351 and subsequent release of ADP trigger significant domain movements. nih.gov Unbiased MD simulations have shown that electrostatic repulsion between the newly formed this compound and the phosphate groups of ADP can initiate the separation of protein domains. nih.gov Specialized techniques like the "string method" are required to simulate the full transition pathway between different functional states of the enzyme, which occur on timescales often inaccessible to standard MD. nih.gov
These simulations reveal how the chemical event of phosphorylation is translated into the mechanical work of ion pumping, through a series of coordinated conformational changes that link the catalytic site to transmembrane domains. nih.gov
Investigating the Influence of Protein Matrix on this compound Stability and Reactivity
Predictive Modeling of Aspartyl Phosphorylation Sites and Dynamics
Identifying which aspartate residues in a protein can be phosphorylated is a significant challenge. Computational methods, particularly those based on machine learning and deep learning, are increasingly used to predict phosphorylation sites from protein sequence and structural information. nih.govnih.gov
While most prediction tools focus on serine, threonine, and tyrosine phosphorylation, the principles can be extended to aspartate. nih.govnih.govmdpi.com These models are trained on datasets of experimentally verified phosphorylation sites and learn to recognize patterns, such as sequence motifs and structural features, that are characteristic of phosphorylation sites. mdpi.comcreative-proteomics.com
Recent developments in this area include:
Deep Learning Architectures: Models like Attenphos and DeepPhos use deep neural networks, including self-attention mechanisms and convolutional layers, to capture complex dependencies between amino acids in a sequence. mdpi.comcreative-proteomics.com
Integration of Diverse Features: The most accurate predictors combine information from multiple sources, including the primary amino acid sequence, physicochemical properties of the residues, structural information (if available), and evolutionary conservation. nih.govnih.gov
Kinase-Specific Predictions: Some tools can predict which specific kinase is responsible for phosphorylating a given site, which is crucial for understanding regulatory networks. creative-proteomics.com
Although the prediction of aspartyl phosphorylation is less developed than for other amino acids due to the transient nature of the modification, these computational approaches hold promise for identifying novel this compound sites and for guiding experimental investigations into their functional roles.
Regulation of Aspartyl Phosphate Mediated Biological Processes
Genetic and Transcriptional Control of Enzymes in Aspartyl Phosphate (B84403) Pathways
The enzymes responsible for generating and utilizing aspartyl phosphate are subject to stringent genetic and transcriptional control. This regulation ensures that the production of essential amino acids and the activation of signaling pathways are tightly coupled to the cell's metabolic state and environmental conditions.
A primary enzyme in the formation of an this compound precursor is aspartate kinase (AK) , which catalyzes the phosphorylation of aspartate. wikipedia.org This is the initial step in the biosynthesis of methionine, lysine (B10760008), and threonine. wikipedia.org In many microorganisms and plants, the genes encoding aspartate kinase are regulated at the transcriptional level. wikipedia.org For instance, in Escherichia coli, there are three distinct aspartokinase isozymes, each subject to feedback inhibition and repression by one of the three end-product amino acids. wikipedia.org This allows for the independent control of each biosynthetic branch. wikipedia.org
In the plant Arabidopsis thaliana, the expression of the bifunctional aspartate kinase/homoserine dehydrogenase (AK/HSD) gene is metabolically regulated by signals related to photosynthesis. oup.com Light and sugars produced during photosynthesis stimulate the expression of this gene, while darkness and low sugar conditions lead to its repression. oup.comnih.gov This control is mediated at the transcriptional level and involves bZIP transcription factors like ABI5 and DPBF4, which can bind to the promoter region of the AK/HSD1 gene. nih.gov Overexpression of ABI5 has been shown to suppress AK gene transcription and concurrently increase the expression of asparagine synthetase, shifting aspartate utilization towards asparagine production under energy-limiting conditions. nih.gov
In fungi, such as Gibberella moniliformis, the expression of aspartate kinase is positively regulated by specific transcription factors like FUB10, which is part of a gene cluster involved in the biosynthesis of fusaric acid. uniprot.org
Another major pathway involving this compound is the two-component signal transduction system , which is widespread in prokaryotes and also found in some eukaryotes. ontosight.ai These systems typically consist of a sensor histidine kinase and a response regulator. ontosight.ai The sensor kinase autophosphorylates a histidine residue in response to an environmental stimulus, and this phosphate group is then transferred to a conserved aspartate residue on the response regulator, forming an this compound. ontosight.ai The phosphorylation state of the response regulator controls its activity, often as a transcription factor that modulates the expression of target genes. libretexts.org The genes encoding the components of these systems are themselves often subject to transcriptional regulation, creating feedback loops that fine-tune the cellular response. asm.org For example, in Bacillus subtilis, a family of phosphatases (Rap phosphatases) that dephosphorylate response regulators are themselves regulated by secreted peptides encoded by phr genes. asm.org The transcription of several of these phr genes is controlled by the alternative sigma factor sigma-H, linking the regulation of these signaling pathways to stationary phase and stress responses. asm.org
Table 1: Examples of Genetic and Transcriptional Control in this compound Pathways
| Organism | Gene/Enzyme | Regulatory Factor(s) | Effect on this compound Pathway |
|---|---|---|---|
| Escherichia coli | thrA, metL, lysC (Aspartokinases) |
Threonine, Methionine, Lysine | Feedback inhibition and repression of gene expression wikipedia.org |
| Arabidopsis thaliana | AK/HSD1 (Aspartate Kinase/Homoserine Dehydrogenase) |
bZIP transcription factors (ABI5, DPBF4) | Repression under darkness and low sugar conditions nih.gov |
| Gibberella moniliformis | FUB3 (Aspartate Kinase) |
FUB10 (transcription factor) | Positive regulation of expression uniprot.org |
| Bacillus subtilis | phr genes (encode phosphatase regulators) |
Sigma-H (alternative sigma factor) | Controls expression of inhibitors of response regulator phosphatases asm.org |
Interplay of Different Signaling Pathways Affecting this compound Levels
The concentration of this compound within a cell is not determined by a single linear pathway but is rather the result of a complex interplay between multiple signaling networks. This "crosstalk" allows cells to integrate various internal and external signals to produce a coordinated response. creative-diagnostics.com
A significant form of interplay occurs between different two-component systems (TCSs) . frontiersin.org While these systems are known for their specificity, where a sensor kinase phosphorylates its cognate response regulator, non-cognate interactions can and do occur. researchgate.net This "cross-regulation" can happen when a histidine kinase phosphorylates a non-cognate response regulator, or when different response regulators form heterodimers. frontiersin.orgresearchgate.net For instance, in E. coli, the TCSs NarX/NarL and NarQ/NarP exhibit cross-phosphotransfer. researchgate.net Such interactions allow for the integration of multiple stimuli and can diversify the cellular response to a single input. frontiersin.org However, rampant crosstalk can be detrimental, and cells have evolved mechanisms to ensure signaling fidelity. frontiersin.orgpnas.org
The this compound pool is also influenced by the activity of phosphatases , which dephosphorylate response regulators, thereby terminating the signal. asm.org The activity of these phosphatases can be regulated by other signaling molecules. In Bacillus subtilis, the activity of Rap phosphatases is inhibited by specific pentapeptides produced from phr gene products. asm.orgasm.org This adds another layer of control, where the level of this compound in a response regulator is determined by the balance of kinase and phosphatase activity, which are in turn regulated by distinct signals. asm.org
Furthermore, the pathways that generate the precursor for this compound, such as the aspartate biosynthesis pathway, are interconnected with other major metabolic pathways. In plants, the expression of the AK/HSD gene is reciprocally coordinated with the expression of the asparagine synthetase gene. oup.com This regulation at the branch point of aspartate metabolism determines whether aspartate is channeled towards the synthesis of the aspartate family of amino acids (via this compound) or towards asparagine for nitrogen storage and transport. oup.com This decision is influenced by photosynthesis-related signals, demonstrating a link between carbon and nitrogen metabolism in controlling the flux through this compound-dependent pathways. oup.com
In some bacteria, the small molecule acetyl phosphate can act as a global signaling molecule by directly phosphorylating response regulators of two-component systems. asm.org The intracellular concentration of acetyl phosphate can reach levels sufficient for this direct phosphotransfer, providing a direct link between the cell's metabolic state (specifically the Pta-AckA pathway) and the activation of various response regulators. asm.org
Table 2: Interacting Signaling Pathways and their Effect on this compound
| Interacting Pathway/Molecule | Effect on this compound Levels | Mechanism | Example Organism |
|---|---|---|---|
| Two-Component System Crosstalk | Can increase or decrease phosphorylation of specific response regulators | A histidine kinase phosphorylates a non-cognate response regulator researchgate.net | Escherichia coli (NarX/NarL and NarQ/NarP systems) researchgate.net |
| Rap Phosphatases/Phr Peptides | Decreases this compound on response regulators | Rap phosphatases dephosphorylate response regulators; Phr peptides inhibit Rap phosphatases asm.orgasm.org | Bacillus subtilis asm.org |
| Asparagine Synthesis Pathway | Competes for the precursor aspartate, potentially reducing flux to this compound | Coordinated, reciprocal regulation of AK/HSD and asparagine synthetase gene expression oup.com | Arabidopsis thaliana oup.com |
| Acetyl Phosphate | Can increase phosphorylation of response regulators | Direct, non-enzymatic phosphotransfer from acetyl phosphate to the aspartate residue of a response regulator asm.org | Escherichia coli asm.org |
Environmental and Metabolic Cues Influencing this compound Dynamics
The dynamics of this compound are highly responsive to a variety of environmental and metabolic cues. This responsiveness is crucial for adaptation and survival in changing conditions.
Nutrient availability is a primary factor influencing this compound levels. In bacteria, phosphate limitation is a key signal that activates the Pho regulon , a two-component system where the sensor kinase PhoR phosphorylates the response regulator PhoB in response to low inorganic phosphate levels. wikipedia.orgresearchgate.net This leads to the transcriptional activation of genes involved in phosphate acquisition and metabolism. mdpi.com Similarly, in plants, phosphate deficiency can trigger adaptive responses, including changes in gene expression that affect metabolic pathways. mdpi.com
Energy status and carbon metabolism also play a critical role. As mentioned earlier, in Arabidopsis, light and sugar availability, which are direct outputs of photosynthesis, regulate the transcription of the AK/HSD gene. oup.com This ensures that the synthesis of amino acids, an energy-intensive process, is coupled to the availability of photosynthetic products. oup.com In bacteria, the type of carbon source can affect the intracellular concentration of acetyl phosphate, which in turn can influence the phosphorylation state of response regulators. asm.org
Stress conditions are another important set of cues. Two-component systems are central to how bacteria sense and respond to a wide range of stressors, including changes in osmolarity, pH, and the presence of antimicrobial compounds. asm.orgebi.ac.uk These systems translate the perception of stress into a change in the phosphorylation state of a response regulator, leading to an adaptive physiological response, such as the formation of biofilms. frontiersin.org In plants, environmental stimuli like drought, temperature, and pathogen interactions are known to trigger signaling cascades that can influence development and metabolism, including pathways involving this compound. frontiersin.org
Hormonal signals can also intersect with this compound-mediated pathways. In plants, two-component system elements are implicated in signaling by hormones such as cytokinin and ethylene (B1197577), as well as in sensing changes in osmotic pressure. researchgate.net In a different context, studies have shown that human insulin (B600854) can stimulate the expression of aspartyl proteinase in E. coli, which, in synergy with insulin, acts as a signal for quorum sensing and biofilm formation. clinmedjournals.org
Table 3: Environmental and Metabolic Cues and their Influence on this compound Dynamics
| Cue | Effect | Mediating System/Pathway |
|---|---|---|
| Phosphate Limitation | Increased phosphorylation of PhoB response regulator | PhoR/PhoB two-component system wikipedia.orgresearchgate.net |
| Light/Sugar Availability | Increased transcription of AK/HSD gene, leading to more substrate for amino acid synthesis | Photosynthesis-related metabolic signals oup.com |
| Osmotic Stress | Activation of specific two-component systems (e.g., EnvZ/OmpR) leading to phosphorylation of the response regulator | Two-component signal transduction ebi.ac.uk |
| Carbon Source | Alters intracellular acetyl phosphate concentration, which can phosphorylate response regulators | Pta-AckA pathway asm.org |
| Hormones (e.g., Cytokinin, Ethylene) | Modulation of two-component signaling pathways | Plant two-component systems researchgate.net |
Advanced Analytical Methodologies for Aspartyl Phosphate Research
Spectroscopic Characterization of Aspartyl Phosphate (B84403) in Biological Samples
Spectroscopic techniques provide invaluable insights into the molecular structure and environment of aspartyl phosphate. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce information about bond vibrations and the identity of phosphorylated residues.
Infrared (IR) Spectroscopy for Phosphate Vibrations
Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for studying the vibrational properties of the phosphate group in this compound. nih.govrsc.org The technique measures the absorption of infrared radiation by molecular bonds, which vibrate at characteristic frequencies.
Time-resolved IR difference spectroscopy has been successfully employed to monitor the ATP-induced phosphorylation of enzymes like the sarcoplasmic reticulum Ca²⁺-ATPase. nih.gov In such experiments, the reaction is initiated by the rapid release of ATP from a "caged" precursor, and the subsequent changes in the IR spectrum are recorded. nih.gov These difference spectra reveal specific bands corresponding to the molecular groups involved in the phosphate transfer reaction. For instance, a positive band around 1719 cm⁻¹ has been assigned to the C=O group of the newly formed this compound. nih.gov The asymmetric stretching vibrations of the phosphate group (νas(PO₃²⁻)) also give rise to characteristic bands, with their positions sensitive to the local environment and isotopic substitution. nih.govrsc.org For example, in the E2-P phosphoenzyme intermediate of Ca²⁺-ATPase, three stretching vibrations of the transiently bound phosphate group were observed at 1194, 1137, and 1115 cm⁻¹. nih.gov
The analysis of these vibrational frequencies, often aided by computational models and isotope labeling, provides detailed structural information. rsc.orgrsc.org It can reveal the protonation state of the phosphate group, its interaction with water molecules, and the strength of the P-O bridging bond. nih.govrsc.org For example, studies on model compounds like acetyl phosphate have helped to establish correlations between P-O bond lengths and their corresponding vibrational wavenumbers, allowing for a more precise interpretation of the experimental spectra of this compound in proteins. rsc.orgrsc.org
Table 1: Characteristic Infrared (IR) Frequencies for this compound and Related Groups
| Vibrational Mode | Assigned Group | Approximate Wavenumber (cm⁻¹) | Reference |
| C=O Stretch | Carbonyl of this compound | 1719 | nih.gov |
| Asymmetric PO₃²⁻ Stretch | Phosphoenzyme Phosphate Group | 1131 | nih.gov |
| Asymmetric PO₂⁻ Stretch | Bound ATP | 1239 | nih.gov |
| Phosphate Group Stretches | E2-P Intermediate of Ca²⁺-ATPase | 1194, 1137, 1115 | nih.gov |
Nuclear Magnetic Resonance (NMR) for Phosphorylation Site Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for identifying phosphorylation sites at the atomic level. nih.govnih.gov It relies on the magnetic properties of atomic nuclei, such as ¹H, ¹³C, ¹⁵N, and ³¹P, to provide detailed information about the chemical environment and connectivity of atoms within a molecule. researchgate.net
For the study of this compound, NMR can definitively identify the specific aspartate residue that is phosphorylated. This is often achieved by comparing the NMR spectra of the unphosphorylated and phosphorylated forms of a protein. nih.gov The phosphorylation of an aspartate residue induces significant changes in the chemical shifts of the backbone and side-chain nuclei in and around the modification site. nih.gov
Multidimensional NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly powerful. nih.gov These experiments generate a spectrum where each peak corresponds to a specific amide group in the protein backbone. Upon phosphorylation, the peaks corresponding to residues near the phosphorylation site will shift, allowing for precise localization of the modification. nih.gov While direct detection of the phosphorus atom in this compound via ³¹P NMR is possible, the lability of the acyl phosphate bond can present challenges. capes.gov.br Therefore, the observation of changes in the ¹H, ¹³C, and ¹⁵N spectra of the protein itself is a more common approach for identifying aspartyl phosphorylation. nih.govnih.gov
Table 2: NMR Methodologies for this compound Research
| NMR Technique | Application | Key Information Obtained | Reference |
| ¹H-¹⁵N HSQC | Phosphorylation Site Mapping | Changes in chemical shifts of backbone amides upon phosphorylation. | nih.gov |
| Multidimensional NMR (¹³C, ¹⁵N-edited) | Structural Analysis | Conformational changes induced by phosphorylation. | nih.gov |
| ³¹P NMR | Direct Detection | Direct observation of the phosphate group's chemical environment (less common for labile aspartyl phosphates). | capes.gov.br |
High-Resolution Chromatographic and Mass Spectrometric Approaches
The combination of liquid chromatography for separation and mass spectrometry for detection provides a highly sensitive and specific platform for the analysis of this compound and related molecules.
High-Performance Liquid Chromatography (HPLC) for Separation of this compound and Related Metabolites
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating complex mixtures of molecules. chemyx.com In the context of this compound research, HPLC is used to separate phosphorylated proteins and peptides from their unmodified counterparts, as well as to resolve different metabolites involved in related pathways. nih.govnih.gov
Reversed-phase HPLC (RP-HPLC) is a commonly used mode where separation is based on the hydrophobicity of the molecules. nih.gov A non-polar stationary phase is used with a polar mobile phase, and a gradient of increasing organic solvent (like acetonitrile) is typically employed to elute the bound molecules. nih.gov This method can effectively separate peptides, including those containing aspartyl residues. nih.gov However, the separation of isomeric peptides, such as those containing α- and β-aspartyl residues, can be challenging and may require specific buffer conditions, like a phosphate buffer at a controlled pH. nih.gov
Normal-phase HPLC, which uses a polar stationary phase and a non-polar mobile phase, is also utilized, particularly for the separation of different classes of phospholipids (B1166683) and their lysophospholipid derivatives. nih.gov Specialized columns, such as those with amino or hydroxylapatite stationary phases, have been developed for the separation of specific phosphorylated compounds. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification of Phosphorylated Peptides
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has revolutionized the study of protein phosphorylation. biocompare.comresearchgate.net This powerful technique allows for the unambiguous identification and quantification of phosphorylated peptides from complex biological samples. 360biolabs.com
In a typical LC-MS/MS workflow for phosphoproteomics, proteins are first digested into smaller peptides using an enzyme like trypsin. mdpi.com The resulting peptide mixture is then separated by HPLC before being introduced into the mass spectrometer. mdpi.com The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). Selected peptides are then fragmented, and the m/z of the fragments are measured (MS/MS or MS2 scan). prottech.com
The fragmentation pattern provides sequence information that can be used to identify the peptide. The presence of a phosphate group (a mass shift of +80 Da) can be readily detected. Furthermore, the fragmentation data can often pinpoint the exact location of the phosphorylation on the peptide sequence. prottech.com Due to the often low abundance of phosphorylated peptides, enrichment strategies are frequently employed prior to LC-MS/MS analysis. creative-proteomics.com These methods, such as immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO₂) chromatography, selectively capture phosphopeptides. mdpi.com
Targeted LC-MS/MS approaches, such as selected reaction monitoring (SRM), can be used for the highly sensitive and specific quantification of known phosphopeptides, enabling the study of phosphorylation dynamics in signaling pathways. mdpi.com
Table 3: LC-MS/MS Approaches in this compound Research
| LC-MS/MS Approach | Primary Use | Key Features | Reference |
| Shotgun/Discovery Proteomics | Global phosphorylation site analysis | Data-dependent acquisition to identify a large number of phosphopeptides without prior knowledge. | mdpi.com |
| Targeted Proteomics (e.g., SRM) | Quantification of specific phosphopeptides | High sensitivity and specificity for monitoring changes in phosphorylation levels. | mdpi.com |
| Phosphopeptide Enrichment (IMAC, TiO₂) | Increased detection of low-abundance species | Selective isolation of phosphopeptides from complex mixtures prior to MS analysis. | mdpi.comcreative-proteomics.com |
Isotopic Labeling and Pulse-Chase Strategies for Kinetic Studies of this compound Turnover
Understanding the dynamics of this compound formation and hydrolysis is crucial for elucidating its role in cellular processes. Isotopic labeling combined with pulse-chase experiments provides a powerful framework for studying these kinetics. wikipedia.org
In a pulse-chase experiment, cells or biochemical reactions are briefly exposed to a "pulse" of a labeled substrate, such as ATP with a heavy isotope of oxygen (¹⁸O) in the γ-phosphate group. creative-proteomics.com This leads to the incorporation of the label into the newly synthesized this compound. The pulse is followed by a "chase" with an excess of the unlabeled substrate. wikipedia.org By tracking the appearance and disappearance of the labeled this compound over time, researchers can determine the rates of its formation and turnover. researchgate.net
The analysis is typically performed using mass spectrometry, which can distinguish between the labeled and unlabeled forms of the molecule based on their mass difference. elifesciences.org This approach has been instrumental in studying the kinetics of various enzymes that form this compound intermediates, providing insights into their reaction mechanisms. nih.govnih.gov For example, this method can reveal how quickly a protein is phosphorylated and dephosphorylated in response to a stimulus, offering a dynamic view of signaling events. researchgate.netmolbiolcell.org
Evolutionary and Comparative Biochemical Aspects of Aspartyl Phosphate Systems
Conservation and Divergence of Aspartyl Phosphate-Involved Pathways Across Organisms
Aspartyl phosphate (B84403) is a key intermediate in two major, evolutionarily significant pathways: the aspartate biosynthetic pathway for amino acid synthesis and the two-component signal transduction systems (TCS) for responding to environmental stimuli.
The aspartate biosynthetic pathway is responsible for producing essential amino acids such as lysine (B10760008), threonine, methionine, and isoleucine, as well as diaminopimelic acid (DAP), a vital component of the peptidoglycan cell wall in most bacteria. plos.org This pathway is highly conserved in bacteria, archaea, fungi, and plants, highlighting its ancient origins and fundamental importance. plos.orgasm.org However, a major point of divergence is its complete absence in animals, which must obtain these essential amino acids through their diet. This metabolic distinction makes the enzymes in this pathway, such as aspartate-semialdehyde dehydrogenase (ASADH), attractive targets for antimicrobial agents. nih.govresearchgate.net
Two-Component Systems (TCS) are the predominant signal transduction mechanism in prokaryotes, enabling them to sense and adapt to a vast array of environmental changes, including nutrient availability, osmolarity, and population density (quorum sensing). biorxiv.orgcaister.com A typical TCS involves a sensor histidine kinase that, upon stimulus perception, autophosphorylates a histidine residue. This phosphoryl group is then transferred to a conserved aspartate residue on a partner response regulator, forming an this compound intermediate. mdpi.comnih.gov This phosphorylation event activates the response regulator, which typically functions as a transcription factor to alter gene expression. nih.gov While ubiquitous and diverse in bacteria and archaea, TCS pathways have also been adopted and elaborated upon in eukaryotes like plants and fungi. mdpi.comoup.com Plants, for example, have evolved a more complex multi-step phosphorelay system that integrates signals from hormones like cytokinin and ethylene (B1197577). mdpi.comnih.govoup.com In stark contrast, these histidyl-aspartyl phosphorelays are largely absent from animal lineages, which have independently evolved serine, threonine, and tyrosine kinase-based signaling networks. oup.compsu.edu
Phylogenetic Analysis of Aspartyl Kinases, ASADHs, and Response Regulators
Phylogenetic studies of the core enzymes and regulators that produce, consume, or are formed by this compound reveal deep evolutionary histories and functional diversification.
Aspartyl kinases (AKs) , which catalyze the formation of β-aspartyl phosphate from aspartate and ATP, are foundational to the aspartate pathway. hmdb.ca Phylogenetic analyses of kinase sequences, including eukaryotic-type protein kinases found in prokaryotes, show that these enzymes were likely present in the last universal common ancestor. psu.edu In prokaryotes that undergo complex differentiation, such as Streptomyces, multiple eukaryotic-type kinases are retained, whereas they have been lost in many other prokaryotic lineages. psu.edu In plants, histidine kinases are classified into distinct families, such as the cytokinin and ethylene receptor families, based on phylogenetic relationships of their kinase domains. nih.gov
Aspartate-semialdehyde dehydrogenases (ASADHs) catalyze the NADPH-dependent reduction of β-aspartyl phosphate to L-aspartate-semialdehyde. hmdb.ca This enzyme is critical for the viability of many microorganisms. nih.gov Phylogenetic analysis of hundreds of ASADH sequences has classified them into distinct clades. nih.govresearchgate.net A primary subdivision separates the enzymes into two main structural branches corresponding to those from Gram-negative and Gram-positive bacteria. plos.org Further analyses have sub-classified ASADH-family enzymes into three distinct types (Type I, II, and III) based on sequence similarity and clustering. mdpi.com Despite these structural groupings, functional divergence studies show that the core mechanism is highly conserved, with observed variations primarily modulating biochemical characteristics and catalytic efficiency rather than representing a fundamental shift in function. nih.gov
Response regulators (RRs) are the terminal acceptors of the phosphoryl group in TCS pathways. microbiologyresearch.org They typically consist of a conserved receiver (REC) domain, which contains the phosphorylatable aspartate, and an output domain. Phylogenetic analyses have grouped the vast number of RRs into distinct families, often named after a founding member, such as OmpR, NarL, LytTR, NtrC, and LuxR. microbiologyresearch.org These families are distinctly separated in phylogenetic trees, indicating early divergence and specialization. Within these families, further classifications exist. For instance, in Pseudomonas aeruginosa, response regulators within the OmpR clade, such as PhoP and CarR, show close relationships, suggesting potential crosstalk in regulating ion homeostasis. researchgate.net In plants, response regulators are categorized into types based on their structure and phylogenetic relationships; for example, Arabidopsis possesses Type-A, Type-B, and Type-C response regulators, which play different roles in the plant's multi-step phosphorelay signaling network. mdpi.comnih.gov
Table 1: Phylogenetic Classification of Key Proteins in this compound Systems This table summarizes major families and groups for enzymes and regulators central to this compound metabolism and signaling, as identified through phylogenetic analyses.
| Protein | Primary Function | Identified Phylogenetic Groups/Families | Organismal Distribution Examples |
|---|---|---|---|
| Aspartyl Kinase (AK) | Forms β-aspartyl phosphate from L-aspartate | - Eukaryotic-type kinases
| Bacteria, Archaea, Plants, Fungi |
| Aspartate-Semialdehyde Dehydrogenase (ASADH) | Reduces β-aspartyl phosphate to L-aspartate-semialdehyde | - Gram-negative branch
| Bacteria, Archaea, Plants, Fungi |
| Response Regulator (RR) | Phosphorylated at an aspartate residue in TCS | - OmpR, NarL, LytTR, NtrC, LuxR families (Bacteria)
| Bacteria, Archaea, Plants, Fungi |
Adaptation of this compound Stability in Extremophilic Organisms
Extremophiles, particularly hyperthermophiles that thrive at temperatures approaching the boiling point of water, face immense challenges in maintaining the structural and functional integrity of their cellular components. The high-energy acyl-phosphate bond in this compound is inherently unstable, and its lability is exacerbated at high temperatures. However, an even greater challenge arises from a related chemical reaction: the spontaneous, non-enzymatic modification of aspartyl and asparaginyl residues within proteins. frontiersin.org
At elevated temperatures, these residues can undergo deamidation or isomerization through a cyclic succinimide (B58015) intermediate, leading to the formation of atypical and damaging isoaspartyl (isoAsp) residues. frontiersin.org The rate of this damaging reaction is dramatically accelerated by heat; for instance, the formation of isoAsp residues increases an estimated 910-fold at 90°C compared to 23°C. frontiersin.orgnih.gov The accumulation of proteins containing these altered residues is detrimental, leading to protein misfolding, aggregation, and inactivation, which can be lethal to the cell. frontiersin.org
Hyperthermophilic organisms have evolved robust adaptive mechanisms to cope with this thermal stress. Rather than altering the fundamental chemistry of this compound, the adaptation focuses on cellular protein quality control and repair. A key strategy involves the expression of specialized enzymes that can recognize and degrade proteins damaged by isoAsp formation. One such crucial enzyme is β-aspartyl peptidase (BAP), a type of metallo-peptidase. frontiersin.orgnih.gov Studies on the hyperthermophile Fervidobacterium islandicum have shown that its BAP is highly expressed under stressful conditions and functions to cleave peptide bonds at the C-terminus of isoAsp residues. frontiersin.org This action effectively removes damaged proteins from the cellular pool, preventing the toxic accumulation of aggregates and recycling the amino acids. frontiersin.org Therefore, the adaptation to the inherent instability of the aspartyl chemical moiety at high temperatures is not to stabilize the intermediate itself, but to efficiently manage the damage it can cause to the proteome.
Emerging Research Frontiers and Future Directions in Aspartyl Phosphate Biology
Unraveling the Complexity of Multi-Component Phosphorelay Networks in Diverse Organisms
Two-component systems (TCS) are the simplest form of signaling, involving a sensor histidine kinase and a response regulator. bioone.org However, many organisms have evolved more intricate multi-step phosphorelay (MSP) systems. nih.gov These complex networks involve a hybrid histidine kinase, a histidine-containing phosphotransfer (HPt) protein, and a response regulator, facilitating a His→Asp→His→Asp phosphotransfer sequence. nih.govbiorxiv.org
In bacteria, these systems regulate a wide array of processes, including nutrient sensing, chemotaxis, and osmolarity, with some bacteria possessing up to 200 distinct two-component systems. libretexts.orgebi.ac.uk Eukaryotes, such as plants, utilize MSP pathways for hormone signaling (like cytokinin and ethylene), photoreception, and stress responses. nih.govmdpi.com The evolution from a simple two-step relay to a multi-step cascade has allowed for greater diversity and complexity in signal transduction, enabling more nuanced regulation of cellular responses. nih.govmdpi.com
A key area of research is understanding the specificity of these interactions to prevent unwanted cross-talk between the numerous parallel signaling pathways. ebi.ac.uk For instance, in Arabidopsis thaliana, the multi-step phosphorelay pathway mediates responses to a variety of stimuli, and the specificity is maintained through a complex network of protein-protein interactions. mdpi.com Research is also extending into archaea, with the identification of bacterial-type phosphorelay systems in organisms like Methanosarcina acetivorans, highlighting the ancient evolutionary origins of these signaling cascades. biorxiv.org
Development of Novel Biochemical Probes and Analogues for Aspartyl Phosphate (B84403)
The inherent instability of the aspartyl phosphate bond has historically posed a significant challenge to its study. acs.orgrcsb.org To overcome this, researchers have been developing novel biochemical probes and non-hydrolyzable analogues to trap and study this transient intermediate.
One successful approach has been the use of beryllium fluoride (B91410) (BeF3-). rcsb.org BeF3- acts as a phosphate analogue, forming a stable complex with the aspartate residue in the active site of response regulators and other this compound-metabolizing enzymes like those in the haloacid dehalogenase (HAD) superfamily. rcsb.orgpnas.org This has enabled detailed structural studies of the activated, phosphorylated state of these proteins. rcsb.org Similarly, aluminum fluoride (AlFx) has been used to create stable this compound analogues. pnas.org
Another strategy involves the synthesis of methylene (B1212753) phosphonate, difluoromethylene phosphonate, and phosphoramidate (B1195095) analogues of this compound. nih.gov These compounds have been shown to be effective inhibitors of enzymes like aspartate-semialdehyde dehydrogenase (ASA-DH) from Escherichia coli. nih.gov The development of such inhibitors is crucial for dissecting the roles of specific enzymes in metabolic pathways. rsc.org
Activity-based protein profiling (ABPP) is an emerging chemical proteomic technology that utilizes active site-directed covalent probes to monitor the functional state of enzymes in complex biological systems. um.es While probes have been developed for many enzyme classes, creating specific probes for enzymes that form this compound intermediates remains an active area of research. um.esacs.org
Advanced Mechanistic Insights into this compound Hydrolysis and Transfer
The transfer and hydrolysis of the phosphoryl group from this compound are central to its biological function. Understanding the precise mechanisms governing these reactions is a key research focus.
Enzymatic phosphoryl-transfer reactions can proceed through various mechanisms, including concerted, associative, or dissociative pathways, depending on the enzyme's catalytic scaffold and the specific reactants involved. unm.edu For instance, in P-type ATPases like the sarcoplasmic reticulum Ca2+-ATPase, the energy for ion transport is derived from the hydrolysis of an this compound intermediate. nih.gov The enzyme environment is thought to prepare the phosphate group for a transfer reaction with a dissociative character. nih.gov
In some phosphatases, a conserved aspartate residue plays a role in the hydrolysis of phospho-intermediates. nih.govresearchgate.net However, quantum chemistry calculations suggest that in certain cases, instead of acting as a general base to activate a water molecule, the aspartate residue functions as a hydrogen bond acceptor, with the water molecule directly attacking the phosphorus atom. nih.govresearchgate.net
The stability of the this compound bond is also a critical factor. In hyperthermophilic organisms like Thermotoga maritima, the active sites of response regulators are designed to protect the phospho-aspartyl residue from hydrolysis at elevated temperatures. acs.org In the absence of Mg2+, the half-life of phospho-DrrA (a response regulator) is significantly longer than that of a typical acyl phosphate at 80°C, highlighting the protective role of the protein structure. acs.org
Integration of Omics Data for Comprehensive Understanding of this compound Metabolism and Regulation
The advent of high-throughput "omics" technologies is revolutionizing the study of cellular signaling networks. Integrating data from phosphoproteomics, genomics, and systems biology provides a more holistic view of this compound's role in metabolism and regulation.
Phosphoproteomics, which aims to identify and quantify all protein phosphorylation events, is a powerful tool for studying signaling pathways. rsc.orgoup.com However, standard phosphoproteomic workflows often miss labile phosphorylation events like aspartyl phosphorylation due to the instability of the bond under typical analysis conditions. rsc.org Developing new methods to capture and analyze these transient phosphoproteins is a critical research frontier. rsc.orgunist.ac.kr
Systems biology approaches, which analyze the interactions between components of a biological system, are being used to model complex phosphorelay networks. ebi.ac.ukinnatedb.ca For example, in E. coli, the Pho regulon, which responds to phosphate limitation, involves a complex interplay between the PstSCAB transporter, the two-component proteins PhoR and PhoB, and the regulatory protein PhoU. asm.org A systems-level analysis is necessary to understand how these components work together to regulate gene expression in response to environmental phosphate levels. asm.org
By combining genomic data, which identifies all the potential components of these pathways, with phosphoproteomic data on their phosphorylation status and systems-level modeling, researchers can build comprehensive models of this compound-mediated signaling networks.
Computational Design of Modulators for this compound-Mediated Pathways
Computational modeling and design are becoming increasingly important tools for developing specific modulators of signaling pathways. This approach is being applied to this compound-mediated pathways to design novel inhibitors and activators.
Computational modeling of phosphate hydrolysis reactions is a challenging but crucial area of research. rsc.org These models can provide insights into the reaction mechanisms that are difficult to obtain experimentally. Understanding the transition states of phosphoryl transfer reactions is key to designing effective inhibitors. unm.eduresearchgate.net
Structure-based drug design utilizes the three-dimensional structures of target proteins to design small molecules that can bind to their active sites and modulate their activity. With the increasing availability of crystal structures of response regulators and other enzymes that utilize this compound, often in complex with analogues like BeF3-, it is becoming more feasible to computationally screen for and design specific inhibitors. rcsb.orgpnas.org
For example, the development of synthetic inhibitors for enzymes like aspartate semi-aldehyde dehydrogenase has benefited from an understanding of the structure and mechanism of the enzyme. nih.govrsc.org As computational methods become more powerful and accurate, they will play an increasingly important role in the development of therapeutic agents that target this compound-mediated pathways in pathogens or in diseases where these pathways are dysregulated.
Q & A
Q. How can aspartyl phosphate be experimentally detected in proteins?
this compound can be identified using a combination of biochemical and spectroscopic techniques:
- Phosphate analogues : Beryllium trifluoride (BeF₃⁻) mimics this compound in response regulators (e.g., CheY, Spo0F), enabling structural stabilization for X-ray crystallography or NMR studies .
- FTIR spectroscopy : Monitors vibrational changes in this compound intermediates during enzymatic cycles, as demonstrated in studies of sarcoplasmic reticulum Ca²⁺-ATPase .
- Radioactive labeling : Incorporation of ³²P via ATP hydrolysis in kinase assays, followed by acid quenching to preserve the labile this compound bond .
Q. What is the role of this compound in bacterial two-component signaling systems?
In two-component systems, this compound acts as a transient signaling intermediate:
- Mechanism : Sensor kinases autophosphorylate histidine residues, transferring the phosphate to aspartate (Asp) on response regulators (e.g., NtrC, OmpR), activating downstream pathways .
- Functional validation : Site-directed mutagenesis of conserved Asp residues in receiver domains disrupts phosphotransfer, confirming their role in signal transduction .
Advanced Research Questions
Q. How can researchers address the instability of this compound in kinetic studies?
this compound’s short half-life (seconds to hours) requires specialized approaches:
- Rapid-freeze techniques : Quench reactions at millisecond timescales to capture transient intermediates .
- Phosphate analogues : BeF₃⁻ or aluminum fluoride (AlF₃) stabilize this compound-like conformations for structural analysis .
- Phosphatase inhibitors : Use pentapeptide inhibitors (e.g., targeting Spo0A in Bacillus subtilis) to block dephosphorylation during assays .
Q. What methodologies resolve contradictions in this compound-mediated ion transport mechanisms?
Conflicting models (e.g., in KdpFABC ATPase) arise from structural vs. functional
- Comparative structural biology : Combine X-ray crystallography (static snapshots) with cryo-EM (dynamic conformations) to map ion pathways .
- Functional mutagenesis : Alter key residues (e.g., Asp phosphorylation sites in P-type ATPases) to dissect transport steps .
- Isotope tracing : Track ⁴⁵Ca²⁺ flux in SERCA pumps to correlate this compound hydrolysis with ion release .
Q. How can this compound formation in amino acid biosynthesis pathways be quantified?
In the aspartate family pathway (Thr/Met/Ile biosynthesis):
- Enzymatic assays : Measure aspartokinase activity by coupling ATP consumption to NADH oxidation .
- Mass spectrometry : Detect this compound intermediates using high-resolution LC-MS/MS with stable isotope labeling .
Q. What advanced techniques analyze this compound interactions in ATPase catalytic cycles?
- Time-resolved FTIR : Captures real-time conformational changes during this compound formation/hydrolysis in SERCA .
- NMR spectroscopy : ¹H-¹⁵N HSQC spectra track BeF₃⁻-induced activation of response regulators (e.g., NtrC) .
Data Analysis & Interpretation
Q. How should researchers address discrepancies in this compound half-life measurements across systems?
- Context-specific factors : Account for autophosphatase activity (e.g., in Spo0F) or auxiliary phosphatases (e.g., Rap proteins in sporulation) that accelerate hydrolysis .
- Buffer optimization : Adjust pH (acidic conditions stabilize this compound) and Mg²⁺ concentrations to mimic physiological states .
Q. What statistical approaches validate this compound quantification in phosphorylation assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
